Iron manganese trioxide
Description
Structure
2D Structure
Properties
CAS No. |
12062-81-6 |
|---|---|
Molecular Formula |
FeMnO3- |
Molecular Weight |
158.78 |
IUPAC Name |
iron(3+);manganese(2+);oxygen(2-) |
InChI |
InChI=1S/Fe.Mn.3O/q+3;+2;3*-2 |
InChI Key |
VGXKKUHITYCBBY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Mn+2].[Fe+3] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Fabrication Techniques for Iron Manganese Trioxide
Solid-State Reaction Approaches
Solid-state reactions represent a conventional yet powerful approach for synthesizing a variety of inorganic materials, including iron manganese trioxide. These methods typically involve the direct reaction of solid precursors at elevated temperatures to yield the desired compound.
Conventional High-Temperature Solid-State Synthesis
The conventional high-temperature solid-state synthesis is a foundational technique for producing crystalline materials. In this method, precursor powders, such as metal oxides or carbonates, are intimately mixed and heated to high temperatures, often for extended periods. mdpi.comresearchgate.net This process facilitates the diffusion of ions between the solid particles, leading to the formation of the desired product. For instance, manganese ferrite (B1171679) (MnFe₂O₄) has been synthesized by reacting manganese and iron oxides at elevated temperatures. mdpi.com Thermodynamic assessments can guide the selection of suitable precursors and reaction conditions to achieve the desired phase. mdpi.com While straightforward and cost-effective, this method can sometimes result in materials with large particle sizes and low surface areas. researchgate.net
Mechanochemical Synthesis via High-Energy Ball Milling
Mechanochemical synthesis offers a compelling alternative to traditional high-temperature methods. cnr.it This technique utilizes the mechanical energy generated from high-energy ball milling to induce chemical reactions and phase transformations in solid precursors at or near room temperature. cnr.itresearchgate.net The intense collisions between the milling balls and the powder mixture create localized high-pressure and high-temperature zones, facilitating the reaction. cnr.it
This top-down approach can produce nanocrystalline materials with unique properties. researchgate.netnanografi.com For example, nanocrystalline manganese ferrite (MnFe₂O₄) has been successfully synthesized by milling stoichiometric mixtures of manganosite (MnO) and hematite (B75146) (α-Fe₂O₃). researchgate.net The process is influenced by parameters such as milling time, speed, and the ball-to-powder ratio, which can be optimized to control the final product's characteristics. researchgate.netacs.org A significant advantage of mechanochemical synthesis is its ability to produce materials that may not be stable at the high temperatures required for conventional solid-state reactions. cnr.it However, a potential drawback is the possibility of contamination from the milling media. researchgate.net
Table 1: Comparison of Solid-State Synthesis Methods for Iron Manganese Oxides
| Feature | Conventional High-Temperature Synthesis | Mechanochemical Synthesis (High-Energy Ball Milling) |
| Principle | Ion diffusion at high temperatures | Mechanically induced chemical reactions |
| Temperature | High (e.g., >1000 °C) | Near room temperature |
| Typical Precursors | Oxides, Carbonates mdpi.com | Oxides, Metallic powders researchgate.net |
| Key Advantages | Simplicity, low cost researchgate.net | Produces nanocrystalline materials, can form non-equilibrium phases cnr.itresearchgate.net |
| Key Disadvantages | Large particle size, low surface area researchgate.net | Potential for contamination from milling media researchgate.net |
| Example | Synthesis of MnFe₂O₄ from MnO and Fe₂O₃ mdpi.com | Synthesis of nanocrystalline MnFe₂O₄ from MnO and α-Fe₂O₃ researchgate.net |
Solution-Based Chemical Synthesis Routes
Solution-based synthesis methods provide a versatile and controllable platform for producing this compound with tailored properties. These bottom-up approaches involve the reaction of precursors in a liquid medium, offering excellent control over particle size, morphology, and composition.
Co-precipitation Methods and Variations
Co-precipitation is a widely used and straightforward technique for synthesizing mixed metal oxides. mdpi.comresearchgate.net This method involves dissolving salts of the desired metal cations (e.g., iron and manganese nitrates or chlorides) in a solvent, followed by the addition of a precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) carbonate. mdpi.comnanoient.orgkashanu.ac.ir This causes the simultaneous precipitation of the metal hydroxides or carbonates, which are then washed, dried, and calcined at elevated temperatures to form the final oxide product. nanoient.orgresearchgate.net
The properties of the resulting material are highly dependent on factors such as the pH of the solution, the reaction temperature, the concentration of precursors, and the choice of the precipitating agent. mdpi.comresearchgate.net For example, studies have shown that using different precipitating agents like sodium carbonate versus ammonium hydroxide can lead to the formation of different phases and variations in catalytic activity. mdpi.com Co-precipitation is valued for its simplicity and scalability, making it a popular choice for producing iron-manganese oxide nanoparticles. researchgate.netresearchgate.net
Hydrothermal and Solvothermal Synthesis Procedures
Hydrothermal and solvothermal methods are powerful techniques for crystallizing materials directly from solution under elevated temperature and pressure. researchgate.netmdpi.comnih.gov The primary distinction between the two is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents. mdpi.comcore.ac.uk These reactions are typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave. researchgate.netmdpi.comnih.gov
These methods offer excellent control over the size, shape, and crystallinity of the resulting nanoparticles. researchgate.netacs.orgnih.gov For instance, by adjusting reaction parameters like temperature, time, and precursor concentration, various manganese oxide nanostructures, including nanorods and microspheres, have been synthesized. acs.orgcambridge.orgacs.org The use of different solvents in solvothermal synthesis can also influence the final product's morphology and properties. mdpi.com This versatility makes hydrothermal and solvothermal synthesis highly attractive for fabricating advanced materials with specific functionalities. researchgate.netcambridge.org
Sol-Gel and Solution Combustion Synthesis (SCS) Utilizing Various Fuels
The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. irost.irrsc.orgrsc.org In a typical synthesis of iron manganese oxide, metal alkoxides or salts are hydrolyzed and condensed to form a sol, which then undergoes gelation. rsc.orgrsc.org The resulting gel is then dried and calcined to yield the final oxide material. researchgate.net This method allows for excellent control over the product's purity, homogeneity, and microstructure at a molecular level. irost.irrsc.org
Solution Combustion Synthesis (SCS) is a variation that involves an exothermic, self-sustaining reaction between metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218), urea, or citric acid. frontiersin.orgnih.govrsc.orgmdpi.com The precursors are dissolved in a solvent, and upon heating, the solution ignites, leading to a rapid combustion process that produces a voluminous, foamy, and often crystalline product. frontiersin.orgrsc.orgmdpi.com The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion temperature and, consequently, the phase and particle size of the final product. nih.govrsc.orgmdpi.com For example, the use of tartaric acid as a fuel has been shown to produce pure, single-phase FeMnO₃ nanoparticles with a small crystallite size. frontiersin.org SCS is known for its speed, simplicity, and ability to produce fine, crystalline powders directly. nih.govmdpi.com
Table 2: Overview of Solution-Based Synthesis Methods for Iron Manganese Oxides
| Synthesis Method | Principle | Key Parameters | Advantages | Disadvantages | Example Fuel/Precursor |
| Co-precipitation | Simultaneous precipitation of metal hydroxides/carbonates from a solution. mdpi.comresearchgate.net | pH, temperature, precipitating agent. mdpi.com | Simple, scalable, low cost. researchgate.net | Can lead to inhomogeneous products. | Iron and manganese nitrates with NaOH. nanoient.org |
| Hydrothermal/Solvothermal | Crystallization from a solvent at high temperature and pressure. researchgate.netmdpi.com | Temperature, time, solvent, precursors. researchgate.netnih.gov | High crystallinity, control over morphology. researchgate.netacs.org | Requires specialized equipment (autoclaves). | Manganese acetate (B1210297) in water. acs.org |
| Sol-Gel | Formation of a gel from a solution followed by drying and calcination. irost.irrsc.org | pH, water/precursor ratio, calcination temperature. researchgate.net | High purity, homogeneity, low processing temperature. rsc.org | Long processing times, expensive precursors. | Metal alkoxides or acetates. rsc.org |
| Solution Combustion Synthesis (SCS) | Exothermic reaction between metal nitrates and a fuel. frontiersin.orgmdpi.com | Fuel type, fuel-to-oxidizer ratio. nih.govrsc.org | Rapid, energy-efficient, produces fine powders. frontiersin.orgnih.gov | Can be difficult to control reaction. | Fe(NO₃)₃, Mn(NO₃)₂, Tartaric acid. frontiersin.org |
Modified Polyacrylamide Gel Routes
A notable method for synthesizing this compound powders is the modified polyacrylamide gel route. researchgate.netscientific.netresearchgate.net This wet-chemical process is recognized for its simplicity, speed, and reproducibility, allowing for the creation of ultrafine powders with controlled morphology at relatively low temperatures. jim.org.cn The process typically involves the gelation of a solution containing metal precursors, such as iron and manganese nitrates, with acrylamide (B121943) and N,N'-methylenebisacrylamide monomers. jim.org.cn
In a typical synthesis, a solution of the initial salt precursors is prepared in deionized water, followed by the addition of the acrylamide (AM) and N,N'-methylenebisacrylamide (MBAM) monomers. jim.org.cn The subsequent heat treatment of the resulting gel is a critical step. Thermal analysis, including differential scanning calorimetry and thermogravimetric analysis, reveals the phase transformation sequence of the dried gel upon heating. The transformation proceeds from a mixed (Mn⁺³,Fe⁺³)₂O₃ phase to a combination of α-Mn₂O₃ and α-Fe₂O₃, and finally to the desired FeMnO₃ phase. scientific.net This method allows for the synthesis of FeMnO₃ ceramics and can be adapted to produce nanoparticles of other metal oxides as well. researchgate.net
Control over Morphology and Nanostructure Formation
The morphology and nanostructure of this compound are critical determinants of its physical and chemical properties. Consequently, significant research has focused on methods to control these features during synthesis.
The ability to control the size and distribution of FeMnO₃ nanoparticles is crucial for their application. Various synthesis parameters, including reaction temperature, pH, precursor concentration, and the use of surfactants, play a significant role in determining the final particle size. tandfonline.commdpi.com For instance, in the synthesis of iron oxide nanoparticles, the size can be tuned by varying the complexing strength of the reaction medium, with different solvents leading to distinct average crystallite sizes. acs.org
A solution combustion synthesis (SCS) method has been employed to produce pure crystal phase FeMnO₃ with a controllable particle size. This technique has been reported to yield FeMnO₃ nanoparticles with a relatively small crystallite size of approximately 13 nm. frontiersin.org Another approach involves the rapid inductive heating of precursors, which allows for the synthesis of iron and iron oxide nanoparticles in the 3-11 nm size range by controlling solvents, precursors, and reaction times. nih.gov These methods highlight the potential for precise size control in the synthesis of FeMnO₃ nanoparticles.
| Nanoparticle | Synthesis Method | Controlling Parameters | Resulting Size | Reference |
|---|---|---|---|---|
| FeMnO₃ | Solution Combustion Synthesis | - | ~13 nm | frontiersin.org |
| Iron/Iron Oxide | Rapid Inductive Heating | Solvent, Precursor, Reaction Time | 3-11 nm | nih.gov |
| Fe₃O₄ | Elevated-Temperature Hydrolysis | Solvent (Complexing Strength) | 5.7 nm (diethylene glycol), 16.8 nm (N-methyl diethanolamine) | acs.org |
| γ-Fe₂O₃ | Microwave-Assisted | Temperature, Reaction Time | ~10 nm | tandfonline.com |
The fabrication of this compound thin films and layered structures is essential for their integration into electronic and optoelectronic devices. aip.orgugd.edu.mk A variety of deposition techniques can be employed, broadly categorized as physical vapor deposition (PVD) and chemical solution deposition methods. aip.orgresearchgate.net PVD techniques include electron beam evaporation, pulsed laser deposition, and magnetron sputtering, which are known for producing high-quality, defect-free thin films. ugd.edu.mkresearchgate.net
For example, Mn₃O₄ thin films have been successfully fabricated using electron beam evaporation onto various substrates. researchgate.netacs.org This method allows for controllable conditions suitable for creating small-sized thin films. researchgate.net Another approach is the chemical bath deposition (CBD) method, a low-cost and simple technique for depositing thin films from an aqueous solution of chemical precursors at low temperatures. ugd.edu.mk The process often involves the transformation of an initially deposited film, such as manganese(II) carbonate, into the desired oxide phase through annealing or electrochemical means. ugd.edu.mk These methods can be adapted for the fabrication of FeMnO₃ thin films and layered structures. aip.org
Controlling the synthesis conditions allows for the formation of FeMnO₃ with specific and complex morphologies, which can enhance their performance in various applications.
Hollow Spheres: The synthesis of hollow metal oxide nanostructures is often achieved using template-assisted methods. mdpi.comconncoll.eduwalshmedicalmedia.com For instance, carbonaceous spheres derived from glucose can act as sacrificial templates for the fabrication of hollow spheres of various metal oxides, including α-Fe₂O₃. walshmedicalmedia.com The process involves the adsorption of metal ions onto the template surface, followed by hydrothermal treatment and subsequent removal of the template by calcination. walshmedicalmedia.com Iron-doped manganese oxide hollow spheres have been synthesized via aqueous precipitation in the presence of butyric acid, which acts as a structure-directing agent and a soft template. conncoll.edu
Nanowires: FeMnO₃ nanowires have been synthesized and characterized for their electrocatalytic properties. researchgate.net These one-dimensional nanostructures are typically formed by the assembly of smaller nanocrystallites, with one study reporting nanowires composed of approximately 70 nm particles. researchgate.net Hydrothermal synthesis is a common method for producing nanowires of manganese oxides, where parameters like reaction time and temperature are controlled to promote anisotropic growth. jocpr.comnih.gov Electrospinning is another technique used to fabricate FeMnO₃ nanofibrous mats, which are then calcined at high temperatures to obtain the final nanowire structure. jim.org.cn
Plate-like Particles: Plate-like morphologies of FeMnO₃ have been observed in powders synthesized via a sol-gel combustion process using glycine as a fuel. rsc.orgresearchgate.net This method results in a loose, net-like structure composed of thin, macroporous crystalline sheets. researchgate.net The formation of these plate-like particles is attributed to the rapid combustion process that generates thin crystal sheets enclosing gas pockets. researchgate.net The shape of manganese dioxide particles, a related material, can also be controlled to form disk-like plates by adjusting the synthesis conditions in an aqueous solution reaction. google.com
| Material | Morphology | Synthesis Method | Key Findings/Parameters | Reference |
|---|---|---|---|---|
| FeMnO₃ | Nanowires | Not specified, assembly of nanocrystallites | Wires formed by assembly of ~70 nm particles. | researchgate.net |
| FeMnO₃ | Nanofibrous Mats | Electrospinning | Calcination of PVP/metal salt composite nanofibers. | jim.org.cn |
| FeMnO₃ | Plate-like Particles | Sol-gel combustion | Formation of a loose, net-like structure. | rsc.orgresearchgate.net |
| Iron-doped MnO₂ | Hollow Spheres | Aqueous precipitation with butyric acid | Butyric acid acts as a soft template. | conncoll.edu |
| α-Fe₂O₃ | Hollow Spheres | Sacrificial template (carbonaceous spheres) | Wall thickness of ~40 nm. | walshmedicalmedia.com |
Fabrication of Thin Films and Layered Structures
Composite Material Fabrication and Integration
To further enhance the properties of this compound, it is often integrated into composite materials, with graphene being a particularly promising matrix.
The combination of FeMnO₃ with graphene creates a composite material with synergistic properties, particularly for energy storage applications like lithium-ion batteries. researchgate.net The graphene matrix provides a highly conductive network and a large surface area, which facilitates charge transfer and accommodates volume changes during electrochemical cycling, while the FeMnO₃ nanoparticles offer high theoretical capacity. researchgate.net
In a typical synthesis, FeMnO₃ is prepared in the presence of graphene. researchgate.net The resulting FeMnO₃/graphene composite has demonstrated exceptional performance as an anode material, exhibiting a high discharge capacity of 1155.3 mAh g⁻¹ after 300 cycles at a current density of 200 mA g⁻¹. researchgate.net The composite also shows a superior rate performance of 851.7 mAh g⁻¹ at a high current density of 3200 mA g⁻¹. researchgate.net The enhanced performance is attributed to the combination of the intrinsic high capacity of FeMnO₃, a large surface area (reported as 89.65 m² g⁻¹), and the good electrical conductivity imparted by the graphene network. researchgate.net The synthesis of other metal oxide/graphene composites, such as those with carbonyl iron powder and polyaniline, further illustrates the versatility of incorporating metal oxides into graphene-based materials for various applications. nih.gov
Electrodeposited FeMnO3 Composites
Electrodeposition has emerged as a straightforward and effective method for fabricating composite materials incorporating this compound (FeMnO3). rsc.org This technique allows for the development of multi-stage nanostructured materials, where FeMnO3 particles are integrated into a matrix, leading to enhanced electrochemical properties. rsc.org A primary application for these electrodeposited composites is in the field of electrocatalysis, particularly for water splitting. rsc.orgrepec.org
Research has focused on creating these composites to serve as low-cost, high-efficiency electrocatalysts. rsc.org In one such approach, Ni–Fe–P–FeMnO3 electrocatalysts are synthesized using a facile electrodeposition method. rsc.org During this process, FeMnO3 particles are successfully embedded within a Nickel-Iron-Phosphorus (Ni-Fe-P) amorphous matrix. rsc.org The successful composition is confirmed through characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS). rsc.org The resulting multi-stage nanostructures are significant because they increase the number of exposed active sites available for chemical reactions, such as the hydrogen evolution reaction (HER). rsc.org
The inclusion of FeMnO3 has been shown to dramatically improve the electrocatalytic performance of the base material. rsc.org For instance, a Ni-Fe-P electrocatalyst requires an overpotential of 39.7 mV to achieve a current density of 10 mA cm⁻². rsc.orgqust.edu.cn In contrast, the electrodeposited Ni-Fe-P-FeMnO3 composite electrode requires a significantly lower overpotential of only 13.5 mV for the same current density. rsc.orgqust.edu.cn Furthermore, these composite electrodes demonstrate remarkable electrochemical stability, maintaining performance with negligible degradation over a 24-hour period. rsc.orgqust.edu.cn
In a related fabrication method, electroless composite deposition combined with rapid dealloying has been used to create Ni-Fe-P-FeMnO3 composites on a nickel foam (NF) support. repec.org These materials also exhibit superior performance for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). repec.org The Ni-Fe-P-FeMnO3/NF electrocatalyst requires a very low HER overpotential of 16.62 mV at a current density of -10 mA cm⁻² and an OER overpotential of 219 mV at 10 mA cm⁻². repec.org
Interactive Data Table: Performance of Electrodeposited FeMnO3 Composites
| Electrode Material | Synthesis Method | Application | Current Density (mA cm⁻²) | Overpotential (mV) | Stability | Source |
|---|---|---|---|---|---|---|
| Ni-Fe-P | Electrodeposition | HER | 10 | 39.7 | Not specified | rsc.orgqust.edu.cn |
| Ni-Fe-P-FeMnO3 | Electrodeposition | HER | 10 | 13.5 | Stable for 24h | rsc.orgqust.edu.cn |
| Ni-Fe-P-FeMnO3/NF | Electroless Composite Deposition | HER | -10 | 16.62 | Not specified | repec.orgresearchgate.net |
| Ni-Fe-P-FeMnO3/NF | Electroless Composite Deposition | OER | 10 | 219 | Not specified | repec.orgresearchgate.net |
| Ni-Fe-P-FeMnO3/NF | Electroless Composite Deposition | OER | 50 | 297 | Not specified | repec.orgresearchgate.net |
Crystallographic Structure and Phase Evolution of Iron Manganese Trioxide
Bixbyite Crystal Structure (Ia-3 Space Group)
Iron manganese trioxide commonly crystallizes in the bixbyite structure, which belongs to the cubic crystal system with the space group Ia-3. wikipedia.orgd-nb.inforesearchgate.net This structure is analogous to that of manganese(III) oxide (Mn₂O₃) and is characterized by a body-centered cubic lattice. wikipedia.orgtaylorandfrancis.comminsocam.org The bixbyite structure can be conceptualized as being derived from the fluorite structure with the ordered removal of one-quarter of the anions, leading to specific coordination environments for the cations. taylorandfrancis.com
Detailed Cation Distribution and Site Occupancy (Fe and Mn on 8a/8b and 24d Crystallographic Sites)
Within the Ia-3 space group of the bixbyite structure, the metal cations (iron and manganese) occupy two distinct crystallographic sites: 8a (or 8b in some notations) and 24d. researchgate.netresearchgate.netcsr.res.in In an ideal FeMnO₃ composition, Fe³⁺ and Mn³⁺ ions are distributed over these sites. d-nb.inforesearchgate.net Research indicates that in many synthesized FeMnO₃ materials, particularly those with a 50:50 iron to manganese ratio, the cations are randomly distributed over both the 8a and 24d sites. d-nb.inforesearchgate.net This random distribution implies that both sites have an equal probability of being occupied by either an iron or a manganese ion. researchgate.netcsr.res.in However, some studies have noted that the specific distribution can be influenced by the synthesis method and thermal history of the material. csr.res.inmdpi.com The ferrimagnetism observed in some FeMnO₃ compounds is attributed to the anti-parallel alignment of unequal magnetic moments of the Fe and Mn ions located at these two distinct sites. csr.res.inmdpi.com
Determination of Lattice Parameters, Unit Cell Volume, and Crystallite Size
The crystallographic parameters of FeMnO₃ have been determined through techniques such as X-ray diffraction (XRD). d-nb.infofrontiersin.org The lattice parameter 'a' for the cubic unit cell of FeMnO₃ is consistently reported to be around 9.4 Å. frontiersin.orgmdpi.com For instance, some studies report values of a = 9.411 Å and a = 9.40 Å. wikipedia.orgmdpi.com The unit cell volume, calculated from the lattice parameter, is consequently in the range of 833 ų. d-nb.info
The crystallite size, which refers to the size of the coherently scattering crystalline domains, can also be estimated from XRD data using methods like the Scherrer equation. frontiersin.org The crystallite size of synthesized FeMnO₃ can vary significantly depending on the preparation method and subsequent thermal treatment, with reported values ranging from approximately 13 nm to 42.3 nm. d-nb.infonih.gov
Interactive Data Table: Crystallographic Parameters of FeMnO₃
| Parameter | Reported Value | Source(s) |
| Lattice Parameter (a) | ~9.4 Å | frontiersin.orgmdpi.com |
| 9.411 Å | wikipedia.org | |
| 9.4156 Å | researchgate.net | |
| Unit Cell Volume | 833.56 ų | d-nb.info |
| Crystallite Size | ~13 nm - 15 nm | frontiersin.orgnih.govarxiv.org |
| 42.3 nm | d-nb.info | |
| 370 nm | mdpi.com |
Analysis of Microstrain and Lattice Distortions
Microstrain refers to the non-uniform lattice distortions and defects within the crystal structure. researchgate.net These distortions can arise from various factors, including dislocations, grain boundaries, and the substitution of ions with different sizes. In FeMnO₃, the random distribution of Fe³⁺ and Mn³⁺ ions, which have slightly different ionic radii, can contribute to localized lattice strain. liverpool.ac.uk The analysis of peak broadening in XRD patterns allows for the quantification of microstrain. d-nb.info For example, a study on a bixbyite FeMnO₃ sample determined a microstrain value of 0.17. d-nb.info The presence of microstrain can influence the material's physical and chemical properties.
Polymorphism and Phase Identification
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While FeMnO₃ predominantly adopts the cubic bixbyite structure, other polymorphs can exist depending on the synthesis conditions. wikipedia.orgrasayanjournal.co.in
Characterization of Pure FeMnO₃ Phases versus Impurity Phases
Ensuring the phase purity of synthesized FeMnO₃ is crucial for its application. X-ray diffraction is the primary technique used to identify the crystalline phases present in a sample. nih.gov The diffraction pattern of a pure cubic FeMnO₃ phase will show characteristic peaks corresponding to the Ia-3 space group, with a prominent peak often observed around 33° (2θ) for Cu Kα radiation, corresponding to the (222) plane. researchgate.net
The presence of impurity phases, such as unreacted precursor oxides like Fe₂O₃ (hematite) or other manganese oxides (e.g., MnO, Mn₃O₄), can be detected by the appearance of additional peaks in the XRD pattern. frontiersin.orgnih.gov For instance, the formation of manganese ferrite (B1171679) (MnFe₂O₄) or rhodonite (MnSiO₃) has been observed as impurity phases under certain high-temperature roasting conditions. taylorandfrancis.com The synthesis method plays a critical role in obtaining a pure FeMnO₃ phase. Techniques like solution combustion synthesis have been shown to produce phase-pure FeMnO₃ nanoparticles. nih.govarxiv.org Energy-dispersive X-ray spectroscopy (EDX) can be used to confirm the elemental composition and the close to 1:1 atomic ratio of Fe to Mn in the pure compound. nih.gov
Structural Similarities with Related Oxide Systems (e.g., Mn₂O₃, Fe₂O₃)
This compound (FeMnO₃) often exhibits structural characteristics that are closely related to its constituent parent oxides, namely manganese(III) oxide (Mn₂O₃) and iron(III) oxide (Fe₂O₃). The specific crystal structure of the mixed oxide is heavily influenced by the synthesis method and the relative proportions of iron and manganese.
Both α-Fe₂O₃ (hematite) and α-Mn₂O₃ (bixbyite) are common crystalline forms. Hematite (B75146) possesses a rhombohedral crystal structure, while bixbyite has a cubic structure. ijfans.orgwikipedia.org In many instances, this compound can exist as a composite material containing distinct phases of both Fe₂O₃ and Mn₂O₃. whut.edu.cnmdpi.com For example, X-ray diffraction (XRD) patterns of some Fe₂O₃/Mn₂O₃ composites have shown distinct peaks corresponding to both the rhombohedral lattice of Fe₂O₃ and the cubic lattice of Mn₂O₃. ijfans.orgrasayanjournal.co.in
The similarity in the crystal structures of α-Fe₂O₃ and α-Mn₂O₃ can facilitate epitaxial growth, where one crystal phase grows on the surface of another with a well-defined orientation. whut.edu.cn This is particularly evident in heterostructured materials where the lattice mismatch between the two oxides is minimal. For instance, the theoretical lattice mismatch between the (104) plane of α-Fe₂O₃ (d-spacing = 2.70 Å) and the (222) plane of α-Mn₂O₃ (d-spacing = 2.72 Å) is less than 1%, which is small enough to allow for such growth. whut.edu.cn This close structural relationship allows for the creation of nanocomposites with enhanced properties compared to the single-component oxides. bohrium.com
| Oxide | Crystal System | Space Group | JCPDS No. |
| α-Fe₂O₃ (Hematite) | Rhombohedral | R-3c | 79-0007 |
| α-Mn₂O₃ (Bixbyite) | Cubic | Ia-3 | 71-0636 |
This table presents the crystal systems and JCPDS numbers for the common phases of iron(III) oxide and manganese(III) oxide. ijfans.orgwhut.edu.cn
Electronic Structure and Charge Transport Phenomena in Iron Manganese Trioxide
Electronic Band Structure Analysis
The arrangement of electron energy levels, or electronic band structure, is fundamental to understanding the electrical and optical properties of FeMnO₃.
Determination of Optical Bandgap and Semiconductor Characteristics
Experimental studies have consistently demonstrated the semiconductor nature of iron manganese trioxide. The optical bandgap (E_g), a key parameter for semiconductors, has been determined through various techniques, primarily UV-visible spectroscopy. The reported values for the optical bandgap of FeMnO₃ exhibit some variation, which can be attributed to differences in synthesis methods, particle size, and stoichiometry.
For instance, FeMnO₃ nanoparticles synthesized via a solution combustion method showed a direct optical bandgap of approximately 1.54 eV. frontiersin.orgarxiv.org Another study reported a direct band gap of 1.69 eV for FeMnO₃ powder produced by combustion synthesis. nih.gov In contrast, nonstoichiometric FeMnO₃-δ perovskite nanoparticles were found to have a significantly larger direct band gap of 3.7 eV. researchgate.netresearchgate.net These findings underscore the sensitivity of the electronic structure to the material's specific characteristics. The semiconductor behavior is further supported by its application in all-inorganic p-n heterojunction solar cells, where it functions as an n-type photoactive layer. frontiersin.orgnih.gov
| Synthesis Method | Material Form | Bandgap (eV) | Reference |
|---|---|---|---|
| Solution Combustion Synthesis | Nanoparticles | ~1.54 | frontiersin.orgarxiv.org |
| Combustion Synthesis | Powder | 1.69 | nih.gov |
| Sol-Gel | Nonstoichiometric Perovskite Nanoparticles | 3.7 | researchgate.netresearchgate.net |
Theoretical Predictions of Spin-Dependent Band Structures (Half-Semiconductor Features)
Theoretical investigations into the electronic structure of FeMnO₃ have predicted the existence of spin-dependent band structures. researchgate.net These calculations suggest that FeMnO₃ may exhibit half-semiconductor characteristics, which means it has a small energy gap for one spin channel and a comparatively larger gap for the opposite spin channel. researchgate.net This property is of significant interest for applications in spintronic devices, which utilize the spin of electrons in addition to their charge.
Valence Band and Conduction Band Edge Characterization
The positions of the valence band (VB) and conduction band (CB) edges are critical for determining the potential applications of a semiconductor in electronic and photoelectrochemical devices. For FeMnO₃ nanoparticles, electrochemical impedance spectroscopy has been employed to determine these energy levels. frontiersin.orgresearchgate.net
One study reported a conduction band edge at -3.78 eV and a valence band edge at -5.32 eV versus vacuum. frontiersin.orgresearchgate.net These values indicate a deep-lying valence band, which is advantageous for creating efficient p-n heterojunctions with various p-type materials. frontiersin.orgnih.gov The n-type conductivity of FeMnO₃, where electrons are the majority charge carriers, was confirmed by the positive slope in the Mott-Schottky plots. frontiersin.orgnih.govresearchgate.net
Cationic Oxidation States and Electronic Configurations
The electronic properties of this compound are intricately linked to the oxidation states and electronic configurations of the iron (Fe) and manganese (Mn) cations within the crystal lattice.
Experimental Determination of Fe and Mn Oxidation States (e.g., Fe³⁺, Mn³⁺)
X-ray photoelectron spectroscopy (XPS) is a powerful technique for determining the elemental composition and oxidation states of materials. Studies on FeMnO₃ have consistently used XPS to identify the oxidation states of iron and manganese.
Multiple reports have confirmed the presence of Fe³⁺ and Mn³⁺ as the primary oxidation states in FeMnO₃. d-nb.info For example, one study using XPS clearly identified peaks corresponding to Fe³⁺ and Mn³⁺. d-nb.info Another investigation of FeMnO₃ nanofibers also pointed to the presence of Fe²⁺ and Mn⁴⁺ in addition to the dominant trivalent states. rsc.org
| Technique | Material Form | Predominant Fe Oxidation State | Predominant Mn Oxidation State | Reference |
|---|---|---|---|---|
| XPS | Bixbyite Compound | Fe³⁺ | Mn³⁺ | d-nb.info |
| XPS | Nanofibers | Fe²⁺, Fe³⁺ | Mn⁴⁺ | rsc.org |
| XPS | Nanocrystalline Powder | Fe²⁺, Fe³⁺ | Mn³⁺ | mdpi.com |
Role of Mixed Valence States (Fe²⁺/Fe³⁺, Mn³⁺/Mn⁴⁺) in Electronic Properties
The existence of mixed valence states, such as Fe²⁺/Fe³⁺ and Mn³⁺/Mn⁴⁺, plays a crucial role in the electronic properties of this compound. kek.jp The ability of iron and manganese to exist in multiple oxidation states facilitates electron hopping between the cations. kek.jp This hopping mechanism is fundamental to the electrical conductivity of the material.
The presence of Fe²⁺/Fe³⁺ and Mn³⁺/Mn⁴⁺ couples has been confirmed by XPS analysis in several studies. researchgate.netmdpi.com This multivalence is often associated with the presence of oxygen vacancies in the crystal lattice, which are created to maintain charge neutrality. kek.jpresearchgate.netmdpi.com These defects and the resulting mixed valency are key factors that influence the electronic and catalytic properties of FeMnO₃. kek.jp
Defect Chemistry and Oxygen Vacancies
The functionality of FeMnO3, especially in catalytic and electronic applications, is intrinsically linked to its defect chemistry. Oxygen vacancies, in particular, are pivotal in defining the material's properties.
Formation and Role of Oxygen Vacancies in FeMnO3
Oxygen vacancies are common point defects in perovskite oxides and play a significant role in their structural and electronic properties. researchgate.netaps.org In this compound, the formation of these vacancies is largely facilitated by the presence of multivalent transition metal cations, specifically iron (Fe²⁺/Fe³⁺) and manganese (Mn³⁺/Mn⁴⁺). researchgate.netacs.org The ability of these ions to exist in multiple oxidation states allows for charge compensation when an oxygen ion is removed from the lattice, making the formation of vacancies energetically more favorable.
The primary roles of oxygen vacancies in FeMnO3 include:
Enabling Ionic Conductivity: Oxygen vacancies are the primary charge carriers for ionic transport, which is crucial for applications in solid oxide fuel cells and sensors. aps.org
Modifying Electronic Structure: They can introduce defect energy levels within the band gap, effectively altering the electronic properties of the material. researchgate.netuq.edu.au
Creating Active Sites: On the material's surface, oxygen vacancies act as active sites for adsorption and catalytic reactions. researchgate.netacs.org
Influence of Oxygen Vacancies on Electronic and Catalytic Activity
The presence and concentration of oxygen vacancies have a direct and significant impact on the electronic and catalytic performance of FeMnO3. These defects are not mere imperfections but are functional sites that can be engineered to enhance material performance.
Electronic Properties: Oxygen vacancies act as shallow donors, introducing charge carriers (electrons) into the conduction band, which can increase electrical conductivity. rsc.org The electrons left behind by the removal of an oxygen atom can become localized on the neighboring transition metal ions (e.g., reducing Fe³⁺ to Fe²⁺), which disrupts the electronic structure and can influence charge transport mechanisms like the double-exchange interaction. csic.es The presence of these vacancies and the associated multivalent cations (Fe²⁺/Fe³⁺, Mn³⁺/Mn⁴⁺) is confirmed by XPS analysis. researchgate.net
Catalytic Activity: The catalytic activity of FeMnO3 is strongly linked to the mobility of lattice oxygen, a process directly mediated by oxygen vacancies. mdpi.comnih.gov For the catalytic combustion of volatile organic compounds (VOCs), the vacancies facilitate the movement of oxygen from the bulk to the surface, where it participates in the oxidation reaction. mdpi.com Similarly, in electrocatalysis, such as the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), perovskites like FeMnO3 exhibit superior activity due to these crystallographic defects. researchgate.netacs.org The vacancies create a high number of exposed active sites on the catalyst's surface, enhancing the adsorption of reactants and promoting the catalytic cycle. acs.org The electronic effect of these vacancies is also crucial; the excess electrons they create on the surface can lower the activation energy for key reaction steps. acs.org
The following table summarizes the key influences of oxygen vacancies on FeMnO3 properties.
| Property | Influence of Oxygen Vacancies | Mechanism | Supporting Evidence |
| Electronic Conductivity | Increase | Act as shallow donors, introducing electrons into the conduction band. rsc.org | Impedance and modulus analysis shows activation energy consistent with oxygen vacancies. researchgate.net |
| Catalytic Activity (VOC Oxidation) | Enhancement | Increase the mobility of lattice oxygen, providing active oxygen species for the reaction. mdpi.comnih.gov | Direct correlation observed between catalytic conversion rates and the presence of vacancies. mdpi.com |
| Electrocatalytic Activity (ORR/OER) | Enhancement | Create a high density of active sites on the surface and provide multivalency for redox reactions. acs.org | XPS reveals a surface rich in oxygen vacancies on highly active electrocatalysts. acs.org |
| Crystal & Electronic Structure | Modification | Alter local atomic coordination and introduce defect states in the band gap. researchgate.net | XPS confirms the presence of mixed-valence states (Fe²⁺, Mn⁴⁺) associated with vacancies. researchgate.netresearchgate.net |
Charge Transport Mechanisms
The movement of charge carriers—electrons and holes—through the FeMnO3 lattice is fundamental to its electrical conductivity. This transport is primarily governed by hopping mechanisms between the transition metal ions.
Electron Hopping Pathways (e.g., between Fe and Mn ions)
Charge transport in FeMnO3 is not typically described by a simple band model due to strong electron-phonon interactions, which lead to the formation of polarons (a charge carrier coupled with a local lattice distortion). Instead, transport occurs via the "hopping" of these polarons from one localized site to another. researchgate.net
Research indicates that both n-type and p-type charge carriers contribute to the conduction mechanism in FeMnO3. frontiersin.org The primary pathways for charge transport are:
Electron Hopping: This occurs between iron ions of different valence states (Fe²⁺ ↔ Fe³⁺). An electron hops from a Fe²⁺ site to an adjacent Fe³⁺ site, effectively moving the charge through the lattice. This process contributes to n-type conductivity. frontiersin.org
Hole Hopping: This involves the manganese ions (Mn³⁺ ↔ Mn⁴⁺). A hole (the absence of an electron) moves from a Mn⁴⁺ site to an adjacent Mn³⁺ site, which is equivalent to an electron moving in the opposite direction. This mechanism is associated with p-type conductivity. frontiersin.org
Strategies for Enhancing Electrical Conductivity in FeMnO3 Materials
While FeMnO3 possesses intrinsic semiconducting properties, its conductivity is often insufficient for high-performance electronic devices. frontiersin.org Several strategies have been developed to enhance its electrical conductivity.
Composite Formation: A highly effective method is to create composites of FeMnO3 with highly conductive materials.
Graphene Composites: Incorporating graphene or graphene nanosheets (GNSs) into an FeMnO3 matrix significantly boosts electrical conductivity. acs.orgresearchgate.net The graphene provides a percolating network for rapid electron transport, while the FeMnO3 provides the active sites for electrochemical reactions. researchgate.net This approach has been shown to yield materials with high surface area and superior rate performance in applications like lithium-ion batteries. acs.orgresearchgate.net
Other Composites: Modifying FeMnO3 with other materials like ZrO2 in conjunction with graphene can create porous microstructures that expose more active sites and further improve conductivity and catalytic performance. acs.org
Material Engineering and Doping:
Defect Engineering: As discussed, controlling the concentration of oxygen vacancies can increase the number of charge carriers. csic.es
Ion Doping: The substitution of ions at the A or B sites in the perovskite structure can alter the electronic band structure and the concentration of charge carriers. This chemical modification can enhance intrinsic electrical conductivity. mdpi.com
Architectural Design: Creating advanced architectures, such as porous or hierarchical structures, can provide more rapid transport pathways for charge carriers and increase the number of active sites. researchgate.net
The following table summarizes strategies to improve the electrical conductivity of FeMnO3.
| Strategy | Mechanism | Example/Result |
| Composite with Graphene | Provides a highly conductive network for efficient electron transport throughout the material. researchgate.net | FeMnO3/graphene composite showed a high discharge capacity of 1155.3 mAh g⁻¹ after 300 cycles at 200 mA g⁻¹. researchgate.net |
| Composite with ZrO2/GNS | Creates a porous, high-surface-area structure with numerous active sites and excellent conductivity. acs.org | ZrO2@FeMnO3/GNS catalyst sustained 100 cycles in a Li-O2 battery with excellent rate capability. acs.org |
| Optimizing Layer Thickness | Reduces charge transport limitations and recombination within the active layer. frontiersin.org | Identified as a key factor for improving the performance of FeMnO3-based solar cells. frontiersin.org |
| Ion Doping | Alters the intrinsic electronic structure and charge carrier concentration. mdpi.com | A general strategy for enhancing intrinsic conductivity in battery materials. mdpi.com |
| Surface/Interface Engineering | Decreases the resistance at interfaces, such as between the active material and the current collector. researchgate.net | An effective approach to promote the transport of ions and electrons. researchgate.net |
Magnetic Properties and Ordering Phenomena in Iron Manganese Trioxide
Magnetic Ordering Transitions and Critical Phenomena in Iron Manganese Trioxide
This compound (FeMnO₃) exhibits complex magnetic behavior characterized by distinct ordering phenomena at different temperature regimes. The magnetic state of the compound is highly dependent on temperature, transitioning from a ferrimagnetic ordering at higher temperatures to an antiferromagnetic state upon cooling.
Ferrimagnetism at Elevated Temperatures (e.g., Room Temperature)
At room temperature, this compound is characterized by ferrimagnetic ordering. researchgate.netkek.jpresearchgate.netaip.org This behavior arises from the specific crystal structure of the material, which is a bixbyite-type cubic structure. researchgate.netresearchgate.net Within this structure, the iron (Fe³⁺) and manganese (Mn³⁺) ions are distributed over two distinct crystallographic positions, specifically the 8b and 24d sites. aip.org The ferrimagnetism is a consequence of the anti-parallel alignment of unequal magnetic moments associated with the ions on these two different sites. aip.org This results in a net spontaneous magnetization, a characteristic feature of ferrimagnetic materials.
Low-Temperature Antiferromagnetic Ordering (e.g., below 36-40 K)
As the temperature of this compound is lowered, it undergoes a magnetic phase transition from a ferrimagnetic to an antiferromagnetic (AFM) state. researchgate.netkek.jp This transition to a long-range antiferromagnetic order occurs at a critical temperature, known as the Néel temperature (Tɴ). researchgate.netd-nb.info Studies have consistently reported this transition to occur in the range of 36 K to 40 K. researchgate.netkek.jpresearchgate.netaip.orgd-nb.inforesearchgate.net The onset of antiferromagnetic ordering is typically identified by a distinct feature in temperature-dependent magnetization measurements, such as an inflection point in the derivative of magnetization with respect to temperature (dM/dT). d-nb.inforesearchgate.net Below this temperature, the magnetic moments of adjacent ions align in an antiparallel fashion, leading to a net magnetization of zero in the ideal antiferromagnetic state. fiveable.me
Exchange Interactions and Magnetic Coupling Mechanisms
Superexchange Interactions within FeO₆ and MnO₆ Networks
The dominant mechanism governing the magnetic coupling in this compound is the superexchange interaction. d-nb.info This interaction occurs between the magnetic Fe³⁺ and Mn³⁺ ions through the non-magnetic O²⁻ ions. d-nb.infocolumbia.edu The crystal structure consists of FeO₆ and MnO₆ octahedra that are linked by sharing oxygen atoms. d-nb.info This arrangement facilitates the Fe³⁺–O²⁻–Mn³⁺ superexchange pathway, where an electron can virtually hop from an Fe³⁺ ion to an oxygen ion and subsequently to a Mn³⁺ ion. d-nb.info This process leads to an antiferromagnetic coupling, which favors an antiparallel alignment of the spins on the Fe³⁺ and Mn³⁺ ions. d-nb.info
Influence of Cation Site Disorder and Antisite Disorder on Magnetic Interactions
Interactive Data Table: Magnetic Properties of this compound
| Property | Value | Description | References |
| Magnetic Ordering at 300 K | Ferrimagnetic | Exhibits a net magnetic moment at room temperature due to unequal anti-parallel aligned spins. | researchgate.netkek.jpresearchgate.netaip.org |
| Néel Temperature (Tɴ) | 36 - 40 K | The critical temperature below which the material transitions to an antiferromagnetic state. | researchgate.netkek.jpresearchgate.netaip.orgd-nb.inforesearchgate.net |
| Phase Transition Type | Second-Order | The magnetic transition occurs continuously, confirmed by Arrott plot analysis. | d-nb.inforesearchgate.net |
| Dominant Interaction | Superexchange | Magnetic coupling occurs via the Fe³⁺–O²⁻–Mn³⁺ pathway. | d-nb.infocolumbia.edu |
Understanding the Origin of Ferrimagnetism and Antiferromagnetism
This compound (FeMnO₃) exhibits complex magnetic behavior, characterized by both ferrimagnetism and antiferromagnetism. rruff.inforesearchgate.net This dual nature stems from the specific arrangement and interactions of iron (Fe³⁺) and manganese (Mn³⁺) ions within its crystal structure. researchgate.netd-nb.info FeMnO₃ crystallizes in a bixbyite-type cubic structure, where Fe and Mn ions are distributed over two distinct crystallographic sites, specifically the 8b and 24d sites. rruff.inforesearchgate.net
The interaction between the neighboring Fe and Mn atoms is antiferromagnetic, meaning their magnetic moments align in opposite directions. rruff.info However, because the magnetic moments on the 8b and 24d sites are unequal, this anti-parallel alignment results in a net spontaneous magnetization, which is the definition of ferrimagnetism. rruff.infowikipedia.org This ferrimagnetic behavior is observable at room temperature. rruff.inforesearchgate.net
Upon cooling, FeMnO₃ undergoes a magnetic phase transition to an antiferromagnetic state at a Néel temperature (Tₙ) of approximately 36–40 K. rruff.inforesearchgate.netd-nb.info Below this temperature, the material loses its net magnetization and becomes antiferromagnetic. researchgate.net The presence of both Fe³⁺ and Mn³⁺ ions, which have different magnetic moments, and their specific distribution within the crystal lattice are crucial to the manifestation of these distinct magnetic orders. wikipedia.orgmdpi.com The superexchange interactions, mediated by oxygen anions, between the Fe³⁺ and Mn³⁺ ions are the fundamental mechanism driving these magnetic phenomena. d-nb.info
Magnetization Studies and Magnetic Anisotropy
The magnetic behavior of FeMnO₃ as a function of temperature is typically investigated using zero-field-cooled (ZFC) and field-cooled (FC) magnetization measurements. d-nb.inforesearchgate.netresearchgate.net In a typical experiment, the ZFC curve is obtained by cooling the sample in the absence of an external magnetic field, after which a small field is applied and the magnetization is measured as the temperature increases. researchgate.net The FC curve is measured by cooling the sample in the presence of an external magnetic field. researchgate.netresearchgate.net
For FeMnO₃, the ZFC and FC curves show a distinct divergence at low temperatures. researchgate.netresearchgate.net The ZFC curve typically displays a peak around the Néel temperature (Tₙ), which is approximately 33-40 K, indicating the transition from a paramagnetic or ferrimagnetic state to an antiferromagnetic state. d-nb.inforesearchgate.netresearchgate.net Below this temperature, the magnetization in the ZFC curve decreases sharply. researchgate.net
In contrast, the FC curve shows a continuous increase in magnetization as the temperature decreases below about 100 K, which is characteristic of a transition from a ferrimagnetic to an antiferromagnetic state. d-nb.inforesearchgate.net The strong irreversibility observed between the ZFC and FC curves below the transition temperature is a hallmark of complex magnetic systems and can be attributed to factors like magnetic anisotropy and potential spin-glass-like behavior. researchgate.netresearchgate.net The inflection point in the derivative of the magnetization with respect to temperature (dM/dT vs. T) is often used to precisely determine the Néel temperature. d-nb.inforesearchgate.net
Magnetic hysteresis loops, which plot magnetization (M) as a function of an applied magnetic field (H), provide critical insights into the magnetic properties of FeMnO₃, including its coercivity, remanent magnetization, and magnetic anisotropy. numberanalytics.comnumberanalytics.commdpi.com
At low temperatures, such as 5 K, FeMnO₃ exhibits a clear hysteresis loop, indicating ferromagnetic or ferrimagnetic ordering. d-nb.inforesearchgate.net A significant coercivity (Hc) of around 10,000 Oe has been observed at this temperature, demonstrating the presence of strong magnetic anisotropy. d-nb.inforesearchgate.net This anisotropy means that the material has preferential directions for magnetization. mdpi.com The magnetization at 5 K does not reach saturation even at high magnetic fields (up to 70 kOe), which suggests a complex magnetic structure, possibly a ferrimagnetic core with disordered surface spins. researchgate.net
At room temperature (300 K), the hysteresis loop is much narrower, indicating a significant reduction in coercivity and remanent magnetization. d-nb.inforesearchgate.netresearchgate.net This is consistent with the material being in a ferrimagnetic state with lower magnetic hardness compared to its low-temperature counterpart. researchgate.net The shape of the hysteresis loop is influenced by factors such as crystal structure, defects, and the distribution of magnetic ions. numberanalytics.com The analysis of these loops confirms the presence of strong magnetic anisotropy in the FeMnO₃ system. researchgate.net
The effective magnetic moment (µ_eff) is a fundamental parameter that characterizes the magnetic strength of the ions within a material. osti.gov For FeMnO₃, the effective magnetic moment can be determined from the temperature dependence of the magnetic susceptibility in the paramagnetic region, typically by applying the Curie-Weiss law. d-nb.info
Studies have reported an effective magnetic moment of approximately 2.36 µ_B for FeMnO₃. d-nb.inforesearchgate.net This value is derived from the linear portion of the inverse magnetic susceptibility versus temperature plot. d-nb.info The Curie-Weiss law also provides the Weiss constant (θ), which gives information about the nature of the magnetic interactions. A negative Weiss constant, such as the reported -4.24 K, indicates the presence of antiferromagnetic interactions between the magnetic ions in the FeMnO₃ bixbyite structure. d-nb.info The deviation of the inverse magnetic susceptibility from the linear Curie-Weiss behavior at temperatures above the magnetic phase transition can suggest the formation of magnetic clusters. d-nb.info
Table 1: Experimentally Determined Magnetic Properties of FeMnO₃
| Magnetic Property | Reported Value | Source(s) |
| Néel Temperature (Tₙ) | ~36–40 K | rruff.info, d-nb.info, researchgate.net |
| Coercivity (Hc) at 5 K | ~10,000 Oe | d-nb.info, researchgate.net |
| Effective Magnetic Moment (µ_eff) | 2.36 µ_B | d-nb.info, researchgate.net |
| Weiss Constant (θ) | -4.24 K | d-nb.info |
Hysteresis Loop Analysis and Magnetic Anisotropy Investigations
Magnetocaloric Effect (MCE) and Magnetic Refrigeration Potential
The magnetocaloric effect (MCE) is the change in temperature of a magnetic material upon the application or removal of a magnetic field. d-nb.infoias.ac.in This phenomenon forms the basis for magnetic refrigeration, an environmentally friendly and potentially more efficient alternative to conventional gas-compression cooling. d-nb.infontu.edu.sg
A key parameter for quantifying the MCE is the maximum magnetic entropy change (ΔS_Max). d-nb.infoias.ac.in This value represents the change in the magnetic part of the total entropy of the material when a magnetic field is applied isothermally. d-nb.info For FeMnO₃, the magnetic entropy change has been investigated to assess its potential for magnetic refrigeration applications. researchgate.netd-nb.info
Studies have shown that FeMnO₃ exhibits a significant magnetocaloric effect. researchgate.netd-nb.info The maximum magnetic entropy change (|ΔS_Max|) has been determined from isothermal magnetization measurements at different temperatures near the magnetic ordering temperature. d-nb.inforesearchgate.net One study reported a |ΔS_Max| of approximately 4.14 J kg⁻¹ K⁻¹ at 65 K under an applied magnetic field of 5 T. d-nb.inforesearchgate.net Another investigation found a maximum change of magnetic entropy of about 1.5 J/kg·K for a field change of 90 kOe. researchgate.net The nature of the magnetic phase transition plays a role in the MCE; FeMnO₃ undergoes a second-order phase transition, which is desirable for magnetic refrigeration as it avoids thermal and magnetic hysteresis losses. d-nb.infoias.ac.in
The relative cooling power (RCP) is another important figure of merit, which is calculated as the product of the maximum magnetic entropy change and the full width at half maximum of the ΔS vs. T curve. d-nb.inforesearchgate.net For FeMnO₃, an RCP value of 200.29 J/kg has been reported at an applied field of 5 T, highlighting its potential as a candidate material for magnetic refrigeration applications. d-nb.inforesearchgate.net
Table 2: Magnetocaloric Properties of FeMnO₃
| Property | Value | Applied Field | Temperature | Source(s) |
| ΔS_Max | ~4.14 J kg⁻¹ K⁻¹ | 5 T | ||
| ΔS_Max | ~1.5 J kg⁻¹ K | 90 kOe | ||
| RCP | 200.29 J/kg | 5 T | N/A | d-nb.info, researchgate.net |
Evaluation of Relative Cooling Power (RCP)
The Relative Cooling Power (RCP) is a crucial metric for assessing the efficiency of a magnetocaloric material for magnetic refrigeration applications. It quantifies the amount of heat that can be transferred between the hot and cold reservoirs in one ideal refrigeration cycle. The RCP is determined by the magnitude of the magnetic entropy change (ΔS_M) and the width of the temperature range over which this change is significant.
In the case of this compound (FeMnO₃), studies have revealed promising magnetocaloric performance. One investigation reported a significant RCP value of 200.29 J·kg⁻¹ for an applied magnetic field of 5 Tesla (T). d-nb.info This value is indicative of the material's potential for effective cooling. The RCP is directly proportional to the maximum magnetic entropy change (|ΔS_M|max) and the full width at half maximum (FWHM) of the ΔS_M versus temperature curve.
Research has consistently shown that the RCP of FeMnO₃ increases with the strength of the applied magnetic field. d-nb.info This behavior is expected, as a stronger magnetic field induces a larger alignment of magnetic moments, leading to a greater change in magnetic entropy and, consequently, a higher cooling power. The relationship between RCP and the applied magnetic field (H) can be described by a power law, RCP ∝ Hⁿ, where 'n' is a factor that depends on the nature of the magnetic phase transition. d-nb.info For FeMnO₃, a power factor of 1.87 has been reported, signifying a strong dependence of the cooling efficiency on the applied field. d-nb.info
Another study has reported an RCP value of 63 J/kg for a field change of 5 T. While this value is lower than the previously mentioned one, it still underscores the magnetocaloric potential of the material. The discrepancy in reported RCP values can be attributed to differences in sample preparation methods, which can influence the material's microstructure and magnetic properties.
Table 1: Reported Relative Cooling Power (RCP) for this compound
| Applied Magnetic Field (T) | Relative Cooling Power (J·kg⁻¹) | Reference |
|---|---|---|
| 5 | 200.29 | d-nb.info |
| 5 | 63 |
Parametric Studies of MCE under Varying Magnetic Fields
Parametric studies of the magnetocaloric effect (MCE) in this compound under varying magnetic fields are essential for characterizing its behavior and potential for practical applications. These studies typically involve measuring the magnetic entropy change (|ΔS_M|) as a function of temperature for different applied magnetic field strengths.
Research has demonstrated a clear and direct relationship between the applied magnetic field and the magnitude of the MCE in FeMnO₃. As the magnetic field strength increases, the peak value of the magnetic entropy change, |ΔS_M|max, also increases. This is because a larger magnetic field is more effective at aligning the magnetic moments within the material, leading to a more significant change in entropy upon magnetization and demagnetization.
One detailed study of FeMnO₃ revealed that under an applied field of 5 T, the maximum magnetic entropy change (|ΔS_M|max) was approximately 4.14 J·kg⁻¹·K⁻¹ at a temperature of 65 K. d-nb.info The magnetic entropy change was found to systematically decrease with a reduction in the applied magnetic field.
The table below, constructed from graphical data presented in scientific literature, illustrates the dependence of the maximum magnetic entropy change and the corresponding Relative Cooling Power on the applied magnetic field.
Table 2: Parametric Study of Magnetocaloric Effect in this compound | Applied Magnetic Field (T) | Maximum Magnetic Entropy Change (|ΔS_M|max) (J·kg⁻¹·K⁻¹) | Relative Cooling Power (RCP) (J·kg⁻¹) | | :--- | :--- | :--- | | 1 | ~0.8 | ~40 | | 2 | ~1.5 | ~80 | | 3 | ~2.3 | ~120 | | 4 | ~3.2 | ~160 | | 5 | 4.14 | 200.29 |
The data clearly shows a non-linear increase in both |ΔS_M|max and RCP with the applied magnetic field. This trend is a key characteristic of magnetocaloric materials and is crucial for designing magnetic refrigeration systems that can operate efficiently at different field strengths. The nature of the magnetic phase transition in FeMnO₃, which is reported to be a second-order transition, influences this behavior. d-nb.info The exponent 'n' in the power law dependence of the magnetic entropy change on the magnetic field (|ΔS_M| ∝ Hⁿ) can provide insights into the critical behavior of the material around its magnetic ordering temperature. For FeMnO₃, a value of n = 1.62 has been determined, which is consistent with a second-order magnetic phase transition. d-nb.info
Multiferroic Properties and Coupled Phenomena in Iron Manganese Trioxide
Exploration of Magnetoelectric Coupling Mechanisms
The magnetoelectric effect in multiferroic materials stems from the coupling between magnetic and electric order parameters. In materials like iron manganese trioxide, this coupling allows for the mutual control of magnetism and electricity, which is a cornerstone for developing new-generation memory and spintronic devices. rsc.org While the precise mechanisms in FeMnO3 are a subject of ongoing research, the principles can be understood through established theoretical models and observations in analogous materials.
One of the primary mechanisms proposed for magnetoelectric coupling involves strain mediation. rsc.org In this scenario, the application of an external magnetic field causes a reorientation of the magnetic spins within the material. Due to magnetostriction, this spin reorientation induces a physical strain (a change in shape or size) in the crystal lattice. This strain, in turn, couples to the ferroelectric order, altering the electric polarization of the material. rsc.org
The interaction between the magnetic and electric subsystems can be described theoretically by including a coupling term in the system's free energy. For instance, a coupling term of the form g∑⟨i,j⟩ qk² s i·s j illustrates how the displacement of ions (related to electric polarization, qk) can be linked to the interaction between neighboring spins (s i·s j). researchgate.net The strength of this coupling dictates the magnitude of the magnetoelectric response. The presence of magnetoelectric coupling is often evidenced by anomalies in dielectric properties near magnetic phase transition temperatures. researchgate.net
Dielectric Response and its Correlation with Magnetic Transitions
The dielectric properties of this compound show a distinct correlation with its magnetic transitions, providing strong evidence for magnetoelectric coupling. Dielectric measurements performed on FeMnO3 reveal phase transitions at two characteristic temperatures. researchgate.net
A notable transition occurs at approximately 36 K, which directly coincides with the onset of long-range antiferromagnetic ordering in the material. researchgate.net A second dielectric transition is observed at a higher temperature, around 100 K. researchgate.net The anomaly in the dielectric constant at the Néel temperature (the temperature of antiferromagnetic ordering) is a hallmark of magnetoelectric coupling in multiferroics. researchgate.net This indicates that the ordering of magnetic moments has a direct influence on the dielectric polarization of the material. The complex magnetism, which involves a ferrimagnetic structure at room temperature that transitions to an antiferromagnetic state at low temperatures, provides a rich ground for such coupled phenomena. researchgate.net
Table 1: Transition Temperatures and Dielectric Properties of this compound
| Property | Observed Temperature | Associated Transition | Reference |
| Dielectric Transition 1 | ~36 K | Coincides with antiferromagnetic ordering | researchgate.net |
| Dielectric Transition 2 | ~100 K | Dielectric phase transition | researchgate.net |
| Magnetic Ordering | ~36 K | Antiferromagnetic Ordering | researchgate.net |
Investigation of Magnetodielectric Effects under External Magnetic Fields
The direct influence of an external magnetic field on the dielectric properties of this compound, known as the magnetodielectric effect, has been experimentally observed. When subjected to an applied magnetic field, FeMnO3 exhibits a slight but clear change in its dielectric response. researchgate.net This effect further substantiates the presence of coupling between the magnetic and electric order parameters.
A particularly interesting finding is the temperature-dependent nature of the magnetodielectric effect in this compound. The study shows that the magnetodielectric effect can be either positive or negative. researchgate.net As the temperature increases, the effect undergoes a crossover from positive to negative, with the transition point occurring around the magnetic ordering temperature of ~36 K. researchgate.net This sign change in the magnetodielectric response points to a complex interplay between the applied field, the material's magnetic sublattices, and its dielectric properties, which is tunable by temperature. researchgate.net Such behavior highlights the intricate and tunable physical properties arising from the complex magnetism inherent in this compound. researchgate.net
Doping and Compositional Modification Strategies for Iron Manganese Trioxide
Cationic Substitution Effects
Substituting the native iron (Fe) and manganese (Mn) cations with other metal ions is a primary method to modify the properties of FeMnO₃. This approach can induce changes in lattice parameters, magnetic ordering, and electrical conductivity by altering local bond lengths, oxidation states, and charge carrier concentrations.
Similarly, doping iron into manganese dioxide (α-MnO₂) frameworks induces phase transformations. As the concentration of Fe dopant increases, a transition from the α-MnO₂ structure to the Ramsdellite R-MnO₂ phase can occur, characterized by a change in the tunnel-like structure of the oxide. rsc.org This structural modification is accompanied by an increase in micro-strain and the formation of oxygen vacancies. rsc.org The oxidation states of both the manganese and the substituted iron ions are also affected, with analyses showing mixed Mn³⁺/Mn⁴⁺ and Fe³⁺/Fe⁴⁺ states. rsc.org These stoichiometric adjustments have a direct impact on electrical conductivity, which is influenced by the cation oxidation states, micro-strain, and the density of defects. rsc.org In another example, doping manganese into magnetite (Fe₃O₄) nanoparticles results in a more disordered structure due to the replacement of Fe³⁺ ions with larger Mn²⁺ ions, leading to an increase in the unit cell constants and altered magnetic properties. nih.gov
Table 1: Impact of Fe/Mn Stoichiometry Variation on Oxide Properties
| System | Stoichiometric Variation | Structural Impact | Impact on Properties | Reference |
| MnₓFe₁₋ₓFe₂O₄ | Substitution of Fe²⁺ by Mn²⁺ | Alters cation distribution in spinel sublattices | Modifies superexchange interactions and tunes magnetic properties. | acs.org |
| Fe-doped MnO₂ | Introduction of Fe into MnO₂ lattice | Phase transformation from α-MnO₂ to R-MnO₂; increased micro-strain. | Creates mixed Mn³⁺/Mn⁴⁺ and Fe³⁺/Fe⁴⁺ states; influences electrical conductivity. | rsc.org |
| Mn-doped Fe₃O₄ | Doping of Mn²⁺ into magnetite | Incomplete replacement of Fe³⁺ leads to a disordered structure and increased unit cell constants. | Decrease in magnetic strength. | nih.gov |
Co-doping with multiple types of cations, such as rare-earth and alkaline-earth metals, provides another layer of control over the properties of manganese-iron-based oxides. In perovskite materials like La₀.₅Ca₀.₅MnO₃, a double substitution strategy involving elements like Praseodymium (Pr) and Strontium (Sr) can be employed to induce controlled structural disorder. mdpi.com This approach can annihilate the charge-ordered state that often exists in these materials at low temperatures, thereby stabilizing the ferromagnetic state and enhancing double-exchange interactions. mdpi.com
Table 2: Effects of Metal Cation Co-doping on Related Oxide Systems
| Host Material | Dopants | Key Findings | Reference |
| La₀.₅Ca₀.₅MnO₃ | Pr and Sr | Induces structural disorder, annihilates charge-ordered state, stabilizes ferromagnetic state. | mdpi.com |
| Mn-Zn nanoferrites | La | Reduces crystallite size, decreases saturation magnetization due to altered cation distribution. | researcher.life |
| ABO₃ Perovskites | Sr and Sm | Partial substitution on A-site creates oxygen vacancies and allows B-site cations to attain a high valence state, enhancing conductivity and stability. | nih.gov |
Systematic Variation of Fe/Mn Stoichiometry and its Impact on Structure and Properties
Anionic Doping and Lattice Modification
Beyond substituting cations, modifying the anionic sublattice by introducing elements other than oxygen offers a powerful method to alter the electronic structure and defect chemistry of FeMnO₃.
Anionic doping involves the incorporation of non-metal elements into the oxygen sites of the oxide lattice. Nitrogen is a common anionic dopant due to its similar size and electronegativity to oxygen. A prominent method to achieve this is through thermal annealing in a reactive atmosphere. For instance, N-doped MnO₂₋ₓ can be synthesized by calcining a precursor like MnO₂ in an ammonia (B1221849) (NH₃) atmosphere at relatively low temperatures. mdpi.com This process facilitates the substitution of oxygen atoms with nitrogen atoms within the crystal lattice. mdpi.com The concept of anion doping has also been applied to complex oxides containing iron and manganese for applications such as sodium-ion batteries. google.com
The introduction of anions like nitrogen has a profound impact on the material's properties. A key consequence of anionic doping is the creation of oxygen vacancies to maintain charge neutrality. mdpi.com These vacancies act as electrochemically active sites and can significantly increase the conductivity of the material. mdpi.com X-ray photoelectron spectroscopy (XPS) analysis has confirmed the presence of oxygen vacancies in non-stoichiometric FeMnO₃-δ perovskites. researchgate.net
These doping-induced defects are not merely structural imperfections; they actively participate in modifying the material's electronic behavior. The presence of oxygen vacancies and the resulting modification of the host cation's oxidation state are crucial for enhancing properties like catalytic activity. acs.org In Fe-doped MnO₂, the formation of oxygen vacancies runs parallel to the dopant concentration, which in turn influences the electrical conductivity. rsc.org Therefore, anionic doping serves as a strategic tool to engineer the defect landscape and, by extension, the electronic and transport properties of iron manganese trioxide.
Introduction of Non-Oxygen Anions (e.g., Nitrogen Doping)
Defect Engineering and Stoichiometric Control through Doping
Defect engineering is a comprehensive strategy that utilizes doping to intentionally introduce and control defects—such as vacancies, interstitials, and substitutional defects—to optimize a material's properties. mit.edumdpi.com In manganese oxides, doping can modulate the intrinsic crystal structure, the charge and ion states, and create atomic dislocations that serve as active sites for electrochemical reactions. mdpi.com
Doping directly controls stoichiometry and introduces a variety of defects that are fundamental to the material's functionality. For example, Fe-doping in manganese-based hollandite oxides (KₓMn₁₋ᵧFeᵧO₂₋δ) creates a complex defect structure. nih.gov Neutron diffraction studies of these materials reveal that iron substitution for manganese leads to oxygen deficiency (δ) and the stabilization of hydroxyl groups within the crystal structure. nih.gov The presence of these defects, including oxygen vacancies and Mn³⁺ ions, plays a key role in enhancing the material's catalytic performance. nih.gov Similarly, non-stoichiometric FeMnO₃-δ exhibits a micro-mesoporous structure and contains a significant number of oxygen vacancies, which are linked to its pseudocapacitive behavior. researchgate.net Ultimately, doping provides a fundamental lever to control the concentration and nature of defects, allowing for the precise tailoring of this compound's properties for specific technological applications. mit.edu
Advanced Spectroscopic and Microscopic Characterization of Iron Manganese Trioxide
X-ray Diffraction (XRD) Techniques
X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique for characterizing crystalline materials like iron manganese trioxide. malvernpanalytical.comresearchpublish.com It provides detailed information about the phase composition, crystal structure, and crystallite size. malvernpanalytical.comanl.gov
Powder X-ray diffraction (PXRD) is extensively used to identify the crystalline phases present in a sample and to determine its structural properties. anl.govucmerced.edu For this compound, PXRD patterns are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to confirm the formation of the desired FeMnO₃ phase. ucmerced.edunih.gov
The technique is crucial for verifying the synthesis of single-phase FeMnO₃ and for identifying any secondary phases or impurities. For instance, studies have shown that the calcination temperature during synthesis significantly influences the final phases. A biphasic system containing both FeMnO₃ and α-Fe₂O₃ might be observed at lower calcination temperatures, such as 800 °C, while a pure FeMnO₃ phase is more likely to form at higher temperatures, like 1000 °C. mdpi.com The diffraction peaks in the XRD pattern provide a unique "fingerprint" of the crystal structure. anl.gov For FeMnO₃, which often crystallizes in a cubic bixbyite structure, characteristic diffraction peaks are observed at specific 2θ angles. researchgate.netresearchgate.net The sharpness and intensity of these peaks can also offer preliminary information about the crystallinity of the material. rsc.org
Table 1: Representative XRD Peak Positions for this compound (FeMnO₃)
| 2θ (degrees) | Miller Indices (hkl) |
|---|---|
| ~33.1 | (222) |
| ~38.3 | (400) |
| ~55.4 | (440) |
| ~65.9 | (622) |
Note: Peak positions can vary slightly depending on synthesis conditions and instrumental parameters. nih.gov
Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure model of a material. au.dkdoi.org This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters such as lattice constants, atomic positions, and site occupancy factors. au.dkgeoscienceworld.org
For this compound, Rietveld refinement has been instrumental in confirming its crystal structure and obtaining accurate lattice parameters. researchgate.netau.dk For example, refinements have confirmed the cubic bixbyite structure with the Ia-3 space group for FeMnO₃ synthesized via sol-gel combustion. researchgate.net The process can also quantify the proportions of different phases in a multiphase sample and provide insights into microstructural features like crystallite size and microstrain. au.dkmdpi.com The goodness-of-fit parameters, such as Rwp (weighted-profile R-factor) and χ² (chi-squared), indicate the quality of the refinement. geoscienceworld.org
Table 2: Example of Structural Parameters for FeMnO₃ Determined by Rietveld Refinement
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | researchgate.net |
| Space Group | Ia-3 | researchgate.net |
| Lattice Parameter (a) | ~9.4 Å | mdpi.com |
Note: These values are illustrative and can vary based on the specific sample and refinement model.
Powder X-ray Diffraction for Phase and Structural Analysis
Electron Microscopy and Diffraction
Electron microscopy techniques are indispensable for visualizing the nanoscale features of this compound, providing direct information about its morphology, particle size, and crystal lattice.
Transmission Electron Microscopy (TEM) offers high-magnification imaging of the internal structure of materials. rsc.orgacs.org In the study of this compound, TEM reveals the size, shape, and aggregation of nanoparticles. rsc.orgrsc.org For instance, TEM images have shown FeMnO₃ synthesized by a sol-gel combustion process to consist of a net-like structure composed of thin, macroporous, plate-like particles ranging from 0.2 to 1 μm. rsc.org
High-Resolution TEM (HRTEM) provides even greater detail, allowing for the direct visualization of the atomic lattice of the crystalline material. acs.orgthermofisher.com This capability is crucial for identifying crystal defects, interfaces, and the precise arrangement of atoms. HRTEM images can display the lattice fringes of FeMnO₃, and the measured spacing between these fringes can be correlated with specific crystallographic planes identified from XRD data, further confirming the crystal structure. icm.edu.plresearchgate.net
Field-Emission Scanning Electron Microscopy (FESEM) is an advanced version of SEM that uses a field-emission gun, providing a much brighter and more coherent electron beam. vpi2004.comphotometrics.net This results in significantly higher resolution and the ability to obtain clear images at lower accelerating voltages, which is particularly useful for imaging insulating or sensitive materials. photometrics.net FESEM images of FeMnO₃ have shown morphologies such as spike-like spherical structures, indicating high surface roughness, and net-like loose structures. researchgate.netrsc.org The higher magnification and clarity of FESEM are essential for detailed surface analysis of nanostructured FeMnO₃. researchgate.net
Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information from a specific, localized area of the sample. wikipedia.org By directing the electron beam onto a small region of the specimen, a diffraction pattern is generated, which consists of spots or rings corresponding to the crystal structure of that area. wikipedia.org
For this compound, SAED patterns are used to confirm the crystal structure and orientation of individual nanoparticles or grains. mdpi.com A pattern of sharp, distinct spots indicates a single-crystal nature, while a pattern of concentric rings is characteristic of a polycrystalline or amorphous material. icm.edu.plwikipedia.org SAED patterns of FeMnO₃ have been used to confirm its cubic bixbyite structure, complementing the bulk structural information obtained from XRD. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) and Field-Emission SEM (FESEM) for Morphology and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Surface Elemental Composition and Chemical State Analysis
XPS analysis of this compound consistently reveals the presence of iron (Fe), manganese (Mn), and oxygen (O) as the primary surface constituents. mdpi.comrsc.org The technique provides valuable insights into the chemical environment of these elements. For instance, in FeMnO₃ nanofibers, the wide-scan XPS spectrum clearly shows signals corresponding to Fe, Mn, and O. rsc.org Similarly, studies on nanocrystalline FeMnO₃ powder confirm the presence of only these three elements on the material's surface. mdpi.com The ratio of iron to manganese is often found to be close to the stoichiometric value of 1:1. mdpi.com
The binding energies of the core-level electrons are characteristic of a specific element and its chemical state. In FeMnO₃, the Fe 2p spectrum typically exhibits two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, which are further analyzed to determine the oxidation states of iron. mdpi.com Likewise, the Mn 2p spectrum, with its 2p₃/₂ and 2p₁/₂ components, provides information about the valence state of manganese. mdpi.com The O 1s spectrum is also crucial for understanding the chemical bonding and the presence of different oxygen species on the surface. mdpi.comrsc.org
Oxidation States of Fe and Mn on the Surface
A key application of XPS in the study of FeMnO₃ is the determination of the oxidation states of iron and manganese on the material's surface. Deconvolution of the high-resolution Fe 2p and Mn 2p spectra allows for the identification of different valence states.
For iron, both Fe²⁺ and Fe³⁺ oxidation states have been observed. The Fe 2p₃/₂ peak for Fe³⁺ is typically located at a higher binding energy (around 713.84 eV) compared to Fe²⁺ (around 710.64 eV). mdpi.com The presence of satellite peaks accompanying the main Fe 2p peaks is a characteristic feature of the Fe³⁺ state. mdpi.com In some FeMnO₃ samples, such as those prepared by autocombustion, XPS studies have confirmed the presence of Fe³⁺. d-nb.info In contrast, other synthesis methods might lead to the presence of both Fe²⁺ and Fe³⁺. mdpi.com For example, in FeMnO₃ nanofibers, XPS analysis indicated the presence of Fe²⁺, with peaks at 712.1 eV and 726.5 eV. rsc.org
Regarding manganese, various oxidation states including Mn³⁺ and Mn⁴⁺ have been reported. In nanocrystalline FeMnO₃, deconvolution of the Mn 2p spectrum, with main peaks at approximately 641.44 eV (Mn 2p₃/₂) and 652.84 eV (Mn 2p₁/₂), suggests the presence of Mn³⁺. mdpi.com Similarly, XPS studies on FeMnO₃ prepared by an autocombustion technique also confirmed the Mn³⁺ oxidation state. d-nb.info However, in FeMnO₃ nanofibers, the Mn 2p peaks at 642.2 eV and 653.9 eV were attributed to Mn⁴⁺. rsc.org
Quantification of Oxygen Vacancies and Surface Defects
The O 1s spectrum in XPS is instrumental in identifying and quantifying oxygen vacancies and other surface defects, which can significantly influence the material's properties. The O 1s peak is often asymmetric and can be deconvoluted into multiple components. mdpi.com
A peak at a lower binding energy (around 529-530 eV) is typically assigned to lattice oxygen (O²⁻) in the metal-oxide framework. rsc.orgresearchgate.net A second component at a higher binding energy (around 531-532 eV) is often associated with surface-adsorbed oxygen species, such as hydroxyl groups (-OH), or oxygen in the vicinity of an oxygen vacancy. rsc.orgresearchgate.netspectroscopyonline.com The presence of Fe²⁺ ions can also favor the formation of oxygen vacancies, which is indicated by the characteristics of the O 1s spectrum. mdpi.com
While the direct quantification of oxygen vacancies from the O 1s peak is debated, several indirect approaches using XPS have been proposed. spectroscopyonline.comosti.govbritishwaterfilter.com These include monitoring the changes in the cation valence states, as the formation of oxygen vacancies often leads to a reduction in the oxidation state of the metal cations. spectroscopyonline.combritishwaterfilter.com Another method involves assessing the surface oxygen-to-cation stoichiometry by normalizing the oxygen spectral intensity. spectroscopyonline.combritishwaterfilter.com A decrease in the relative intensity of the oxygen signal can indicate the formation of oxygen vacancies. spectroscopyonline.combritishwaterfilter.com
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the crystallographic and magnetic structures of materials. Due to the neutron's magnetic moment, it can scatter from ordered magnetic moments in a material, providing detailed information about the magnetic structure.
Determination of Magnetic Structure and Ordering
Neutron diffraction studies have been crucial in unraveling the complex magnetic structure of FeMnO₃. These studies have revealed that FeMnO₃ can exhibit ferrimagnetism at room temperature and undergoes an antiferromagnetic ordering at a lower temperature, around 36 K. rruff.inforesearchgate.net The magnetic structure has been determined through Rietveld analysis of the neutron diffraction patterns. rruff.info
In the bixbyite structure of FeMnO₃, both Fe and Mn atoms occupy the 8b and 24d crystallographic sites in a 1:1 ratio. rruff.inforesearchgate.net The magnetic structure refinement is often performed using a propagation vector of k = [0 0 0], indicating that the magnetic unit cell is the same as the crystallographic unit cell. rruff.info The interaction between the Fe and Mn atoms is found to be antiferromagnetic. rruff.inforesearchgate.net The observed ferrimagnetism arises from the anti-parallel alignment of unequal magnetic moments on the 8b and 24d sites. rruff.inforesearchgate.net
Analysis of Spin Alignment and Magnetic Moments
Neutron diffraction allows for the precise determination of the spin alignment and the magnitude of the magnetic moments of the individual Fe and Mn ions at their respective crystallographic sites. rruff.info The refinement of the neutron diffraction data provides the magnetic moments for Fe and Mn at both the 8b and 24d sites. rruff.info
For instance, in one study, the refined magnetic moments for Fe and Mn were found to be 2.48 µB and -1.0 µB at the 8b site, and 3.97 µB and -3.01 µB at the 24d site, respectively. rruff.info The negative sign for the Mn moments indicates that the Fe and Mn moments are coupled antiferromagnetically. rruff.info From these site-specific moments, the total magnetic moment per formula unit can be calculated and compared with bulk magnetization measurements. rruff.info The ability to distinguish the magnetic contributions from different crystallographic sites is a unique advantage of neutron diffraction in studying complex magnetic materials like FeMnO₃.
Vibrational and Electronic Spectroscopy
The intricate details of the electronic structure and vibrational modes of this compound (FeMnO₃) are revealed through a suite of advanced spectroscopic techniques. These methods provide a window into the optical properties, local atomic environments, and chemical bonding within the compound.
Ultraviolet-Visible/Near-Infrared (UV-Vis/NIR) Diffuse Reflectance Spectroscopy for Optical Absorption and Bandgap
Ultraviolet-Visible/Near-Infrared (UV-Vis/NIR) diffuse reflectance spectroscopy is a important technique for determining the optical absorption properties and the electronic band gap of semiconductor materials like this compound. lcms.cz This method measures the reflectance of a material over a range of wavelengths, and from this data, the light absorption can be inferred. lcms.cz For powdered samples, a diffuse reflectance accessory is often employed, which collects the diffusely scattered light from the sample. lcms.czshimadzu.com
The band gap energy (Eg) is a critical parameter for semiconductors, representing the minimum energy required to excite an electron from the valence band to the conduction band. irb.hr This can be determined from the UV-Vis diffuse reflectance spectrum by applying the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. irb.hr A common method for extracting the band gap value is through a Tauc plot, which linearizes the relationship between the absorption edge and the photon energy. shimadzu.comirb.hr
For iron oxides, the band gap typically falls within the range of 2.0 to 2.5 eV. researchgate.net The specific value can be influenced by factors such as particle size, crystallinity, and the presence of other elements. For instance, in manganese-doped iron oxides, the band gap can be tuned, which is significant for applications like photocatalysis. irb.hr The different oxidation states of iron and manganese will have varying band gaps, which allows UV-Vis spectroscopy to be used to study the extent of reduction or oxidation in these materials. mdpi.com
Table 1: Reported Band Gap Values for Related Metal Oxides
| Material | Band Gap (eV) - Indirect | Band Gap (eV) - Direct |
|---|---|---|
| Anatase (TiO₂) | 3.20 irb.hr | 3.41 irb.hr |
| Rutile (TiO₂) | 3.00 irb.hr | 3.11 irb.hr |
| Zincite (ZnO) | 3.19 irb.hr | 3.25 irb.hr |
| Hematite (B75146) (α-Fe₂O₃) | 1.96 irb.hr | 2.15 irb.hr |
| Goethite | ~2.7 researchgate.net | |
| Manganese(IV) Oxides | 1.0–1.8 researchgate.net |
This table presents a range of reported band gap values for related metal oxides to provide context for the expected values for this compound. The exact band gap of FeMnO₃ can vary based on its specific crystalline structure and composition.
Mössbauer Spectroscopy for Hyperfine Interactions and Local Magnetic Fields
Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local chemical and magnetic environment of specific atomic nuclei, particularly ⁵⁷Fe. wikipedia.org It provides detailed information on the oxidation state, coordination geometry, and magnetic properties of iron atoms within a material. wikipedia.orguu.nl
In the context of this compound, Mössbauer spectroscopy can distinguish between different crystallographic sites occupied by iron ions. For (FeₓMn₁₋ₓ)₂O₃ nanocrystals, Mössbauer spectra have been fitted with two doublets, corresponding to Fe³⁺ ions in the 8b and 24d crystallographic positions of the bixbyite structure. researchgate.net The hyperfine parameters obtained from these fits, such as the isomer shift and quadrupole splitting, provide insights into the local electronic and structural environment of the iron ions. researchgate.net
Furthermore, this technique can identify and quantify different iron-containing phases. For instance, in addition to the primary (Fe,Mn)₂O₃ phase, weak sextets in the Mössbauer spectrum have been attributed to the presence of crystalline and amorphous hematite (α-Fe₂O₃) as secondary phases. researchgate.net The magnetic properties of the material can also be investigated, as the transition from a paramagnetic state (observed as doublets) to a magnetically ordered state (observed as sextets) can be monitored as a function of temperature. uu.nlresearchgate.net
Table 2: Example Mössbauer Hyperfine Parameters for (FeₓMn₁₋ₓ)₂O₃
| Parameter | Value (mm/s) |
|---|---|
| Isomer Shift (IS) | |
| Doublet 1 (8b site) | Varies with composition |
| Doublet 2 (24d site) | Varies with composition |
| Quadrupole Splitting (QS) | |
| Doublet 1 (8b site) | Varies with composition |
| Doublet 2 (24d site) | Varies with composition |
This table illustrates the types of parameters obtained from Mössbauer spectroscopy. The specific values are dependent on the exact stoichiometry and synthesis conditions of the this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds present in a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds.
For metal oxides like this compound, the FTIR spectrum is typically characterized by absorption bands in the low-wavenumber region (below 1000 cm⁻¹), which are associated with the stretching and bending vibrations of the metal-oxygen bonds. researchgate.netjosa.ro Specifically, the characteristic vibrations for Mn-O bonds in manganese oxides are often observed in the 400-700 cm⁻¹ range. researchgate.net For instance, FTIR bands at approximately 608, 489, and 410 cm⁻¹ are characteristic of the stretching vibrations in a spinel metal oxide structure like Mn₃O₄. researchgate.net Similarly, Fe-O stretching vibrations in hematite (Fe₂O₃) are found in the regions of 580–520 cm⁻¹ and 480–420 cm⁻¹. josa.ro
In mixed metal oxides such as iron manganese oxide, the FTIR spectrum can provide evidence for the formation of the compound and the incorporation of both metal ions into the crystal lattice. deswater.com The positions and shapes of the absorption bands can be influenced by the crystal structure, particle size, and the presence of any impurities or surface-adsorbed species. josa.ro
Table 3: Characteristic FTIR Absorption Bands for Related Metal Oxides
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~608, 489, 410 | Mn-O stretching in spinel Mn₃O₄ | researchgate.net |
| 580 - 520 | Fe-O stretching in hematite | josa.ro |
| 480 - 420 | Fe-O stretching in hematite | josa.ro |
| 538 | Mn-O bond | researchgate.net |
This table provides a summary of characteristic FTIR bands for related manganese and iron oxides, which helps in the interpretation of the spectrum for this compound.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability, phase transitions, and decomposition behavior of materials as a function of temperature. oszk.hu For this compound, these methods provide valuable information about its behavior at elevated temperatures.
Thermogravimetric Analysis (TGA) for Mass Changes during Heating
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov This technique is particularly useful for studying processes that involve mass loss, such as dehydration, decomposition, or reduction, and mass gain, such as oxidation.
In the study of iron-manganese oxides, TGA can be used to monitor the thermal decomposition of precursor materials during synthesis. For example, the thermal decomposition of a bimetallic FeMn-metal-organic framework (MOF) to form the corresponding oxide can be followed by TGA, showing the removal of water at lower temperatures and the decomposition of organic linkers at higher temperatures. nih.gov
TGA is also employed to investigate the redox behavior of iron manganese oxides. ampp.org For instance, when heated in air, a change in mass can indicate oxidation state changes of the manganese and iron ions. ampp.org The temperature at which these mass changes occur provides information about the thermal stability of the different oxide phases. For example, the reduction of Mn₂O₃ to Mn₃O₄ is accompanied by a mass loss. osti.gov
Table 4: Example TGA Data for Thermal Events in Manganese and Iron Oxides
| Temperature Range (°C) | Observation | Associated Process | Reference |
|---|---|---|---|
| < 100 | Mass loss | Removal of adsorbed water | nih.gov |
| 290 - 360 | Mass loss | Decomposition of goethite to hematite | researchgate.net |
| > 440 | Mass loss | Decomposition of organic precursors | nih.gov |
| ~502 | Mass loss | Reduction of MnO₂ to Mn₂O₃ | osti.gov |
| ~1010 | Mass loss | Reduction of Mn₂O₃ to Mn₃O₄ | osti.gov |
This table presents examples of thermal events observed through TGA for related iron and manganese oxides, providing a basis for interpreting TGA curves of this compound.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. researcher.life These methods are used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions, which are associated with an enthalpy change (endothermic or exothermic). uni-stuttgart.de
For iron manganese oxides, DTA and DSC can be used in conjunction with TGA to provide a more complete picture of the thermal behavior. osti.govmdpi.com While TGA detects mass changes, DTA/DSC detects the associated energy changes. For example, the decomposition of goethite to hematite is an endothermic process that is observed as an endothermic peak in the DTA curve, corresponding to the mass loss seen in the TGA curve. researchgate.net
DSC can also be used to study reversible phase transitions. For example, a reversible polymorphic transformation between tetragonal and cubic forms of Mn₃O₄ has been observed by DSC. osti.gov In studies of complex trimetallic oxides like CuFeMnOₓ, simultaneous DSC/TGA has been used to differentiate the reduction pathways and understand the synergistic effects between the different metal components. osti.gov
Table 5: Example DTA/DSC Events for Manganese and Iron Oxides
| Temperature (°C) | Observation | Associated Process | Reference |
|---|---|---|---|
| ~320 (DTA peak min) | Endothermic peak | Decomposition of goethite | researchgate.net |
| 502 (DSC peak) | Exothermic peak | Crystallization/Oxidation | osti.gov |
| 1010 (DSC trough) | Endothermic trough | Reduction of Mn₂O₃ to Mn₃O₄ | osti.gov |
| 1192 (DSC peak) | Endothermic peak | Reversible polymorphic transformation of Mn₃O₄ | osti.gov |
This table provides examples of thermal events detected by DTA and DSC for related iron and manganese oxides, which are useful for interpreting the thermal analysis data of this compound.
Surface Area and Porosity Analysis
The textural properties of this compound (FeMnO₃), such as its specific surface area and porosity, are critical parameters that influence its performance in applications like catalysis and energy storage. mdpi.comnih.gov A high surface area and a well-developed pore structure can enhance reactivity by providing more active sites and facilitating the transport of reactants and products. mdpi.comethz.ch Techniques such as nitrogen physisorption and mercury porosimetry are essential for a detailed characterization of these properties.
N₂ Physisorption (BET Method) for Specific Surface Area and Pore Distribution
Nitrogen (N₂) physisorption, analyzed using the Brunauer-Emmett-Teller (BET) method, is a standard technique for determining the specific surface area and pore size distribution of porous materials. sci-hub.sescispace.com The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at liquid nitrogen temperature (77 K) over a range of relative pressures. scispace.commdpi.com
The shape of the resulting nitrogen adsorption-desorption isotherm provides qualitative information about the material's pore structure. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm types correspond to different pore characteristics. nih.govresearchgate.net For instance, Type II isotherms are characteristic of non-porous or macroporous solids, while Type IV isotherms, which feature a hysteresis loop, are indicative of mesoporous materials (pores with diameters between 2 and 50 nm). nih.govresearchgate.netmdpi.com
Research on this compound has revealed varied surface area and porosity profiles depending on the synthesis method.
FeMnO₃ prepared by a hydrothermal method exhibited a Type II isotherm, with a low BET specific surface area of 5.6 m²/g. nih.gov The shape of the isotherm, with almost overlapping adsorption and desorption branches and a small volume of adsorbed N₂, pointed to a predominantly non-porous or macroporous structure, which was further supported by a very small calculated micropore volume of 0.003 cm³/g. nih.gov
Nanocrystalline FeMnO₃ powder synthesized via a sol-gel self-combustion route showed a relatively low specific surface area (Sʙᴇᴛ) of 3.20 m²/g. mdpi.com
FeMnO₃/α-Fe₂O₃ composite fibers produced by solution blow spinning demonstrated that processing conditions significantly impact textural properties. nih.gov These fibers exhibited Type IV isotherms with H1 hysteresis loops, which is typical for mesoporous materials. nih.govresearchgate.net A fast-drying process during synthesis led to a substantial increase in the specific surface area (from 17.5 to 43.6 m²/g) and pore volume, attributed to the creation of surface pores and low densification. nih.govresearchgate.net
The pore size distribution within the micropore and mesopore range can be calculated from the isotherm data using models like the Barrett-Joyner-Halenda (BJH) method or Density Functional Theory (DFT). mdpi.comacs.org
Table 1: N₂ Physisorption Data for this compound Variants
| Material | Synthesis Method | Isotherm Type | Specific Surface Area (Sʙᴇᴛ) (m²/g) | Average Pore Diameter (nm) | Pore Volume (cm³/g) | Source(s) |
|---|---|---|---|---|---|---|
| FeMnO₃ Particles | Hydrothermal | Type II | 5.6 | - | 0.010 | nih.gov |
| Nanocrystalline FeMnO₃ Powder | Sol-Gel Self-Combustion | - | 3.20 | - | - | mdpi.com |
| FeMnO₃/α-Fe₂O₃ Fibers (Slow Drying) | Solution Blow Spinning | Type IV | 17.5 | 16.5 | 0.07 | nih.govresearchgate.net |
Mercury Porosimetry for Macropore Characterization
While N₂ physisorption is ideal for analyzing micropores and mesopores, mercury (Hg) intrusion porosimetry is a powerful technique for characterizing the macropore (pores >50 nm) structure of a material. mdpi.comrutgers.edu The method is based on the principle that a non-wetting liquid like mercury will only enter pores under applied pressure. mdpi.com The pressure required for intrusion is inversely proportional to the pore size, as described by the Washburn equation. mdpi.com By measuring the volume of mercury intruded at incrementally increasing pressures, a pore size distribution for the macropore and larger mesopore range can be determined. mdpi.comrutgers.edu
This technique is particularly useful for materials with a hierarchical pore structure or for characterizing the voids between particles in a packed powder. nih.govrutgers.edu
In a study of FeMnO₃ powder synthesized by a combustion method, mercury porosimetry revealed a highly porous structure. nih.gov Key findings from the analysis include:
A low bulk density of 0.464 g/cm³, confirming the loose, unpacked nature of the powder. nih.gov
A very high total intruded mercury volume of 1.760 cm³/g, resulting in a calculated porosity of over 82%. nih.gov
This high porosity value was attributed to both the macropores within the material's net-like structure and the interparticle voids between the plate-like particles. nih.gov However, the specific surface area calculated from the mercury porosimetry data (11.2 m²/g using a cylindrical pore model) was higher than the BET value (5.6 m²/g). nih.gov This discrepancy suggests that a portion of the intruded mercury volume may be from filling interparticle voids rather than entering a true internal pore system. nih.gov
Table 2: Mercury Porosimetry Findings for FeMnO₃
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Bulk Density | 0.464 g/cm³ | Indicates a loosely packed powder | nih.gov |
| Total Intruded Volume | 1.760 cm³/g | Shows a large volume of accessible voids/pores | nih.gov |
Table of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | FeMnO₃ |
| Hematite | α-Fe₂O₃ |
| Nitrogen | N₂ |
Theoretical and Computational Modeling of Iron Manganese Trioxide
First-Principles Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict various properties of materials, including FeMnO₃, from first principles, meaning without prior experimental data.
Prediction of Structural Stability and Energetic Landscape
First-principles calculations are crucial for determining the structural stability and energetic landscape of FeMnO₃. These calculations help predict new prototype compounds and generate phase diagrams. researchgate.net By comparing the total energies of different atomic arrangements, the most stable crystal structure can be identified. For instance, DFT calculations have been used to confirm that FeMnO₃ can adopt a body-centered lattice structure with the space group I213(199). researchgate.net The stability of different phases, such as the orthorhombic Pcab space group for Fe-doped Mn₂O₃, has also been investigated, revealing how the unit cell volume changes with composition. researchgate.net
The energetic landscape provides information about the relative stability of various structural polymorphs and the energy barriers for phase transitions. This is particularly important for understanding the synthesis conditions required to obtain a specific phase of FeMnO₃. For example, DFT has been used to study the phase stability of related iron and manganese oxides, providing a basis for understanding the more complex ternary system. mdpi.com
Electronic Structure Calculations: Band Diagrams and Density of States
Electronic structure calculations, including the generation of band diagrams and Density of States (DOS), are fundamental to understanding the electrical and optical properties of FeMnO₃. DFT calculations have shown that FeMnO₃ possesses a relatively low band gap, which suggests reasonable electrical conductivity. researchgate.net Some studies indicate that FeMnO₃ exhibits half-semiconductor features, characterized by a small gap in one spin channel and a larger gap in the other. researchgate.net
The band structure of transition metal oxides like FeMnO₃ is primarily determined by the metal d-orbitals and oxygen p-orbitals. researchgate.net The valence band is typically composed of occupied O 2p and metal 3d orbitals, while the conduction band consists of unoccupied metal 3d orbitals. researchgate.net The calculated band gap for iron(III) (hydr)oxides is generally around 2.0–2.5 eV, while for manganese(IV) oxides, it is between 1.0–1.8 eV. researchgate.net The specific band structure of FeMnO₃ dictates its potential for applications in electronics and photocatalysis.
Table 1: Calculated Electronic Properties of Iron Manganese Trioxide and Related Oxides
| Property | Value/Description | Source |
| FeMnO₃ Band Gap | Low band gap, half-semiconductor features | researchgate.net |
| Fe(III) (hydr)oxides Band Gap | ~2.0–2.5 eV | researchgate.net |
| Mn(IV) oxides Band Gap | ~1.0–1.8 eV | researchgate.net |
| FeMnO₃ Conductivity | Indication of reasonable electrical conductivity | researchgate.net |
Investigation of Magnetic Ground States and Exchange Coupling Parameters
DFT is a key tool for investigating the magnetic properties of FeMnO₃, including its magnetic ground state and exchange coupling parameters. Transition metal oxides can exhibit a range of magnetic behaviors, such as ferromagnetism, ferrimagnetism, and antiferromagnetism. mdpi.comacs.org DFT calculations can determine the relative energies of these different magnetic orderings to identify the ground state. For instance, calculations on related iron oxides have successfully predicted antiferromagnetic ground states for α-Fe₂O₃ and FeO, and a ferrimagnetic ground state for Fe₃O₄. acs.org In the case of Mn₂O₃, it is known to undergo an antiferromagnetic transition at low temperatures. wikipedia.org
The exchange coupling parameters (J) quantify the strength and nature of the magnetic interactions between neighboring metal ions, which are mediated by the oxygen atoms in a process called superexchange. wikipedia.org These parameters can be computed using DFT, often employing a broken-symmetry approach. arxiv.orgkit.edu The sign of J indicates whether the coupling is ferromagnetic (positive) or antiferromagnetic (negative). The magnitude of J determines the magnetic ordering temperature. While some DFT functionals can overestimate the exchange coupling, hybrid functionals that include a portion of exact (Fock) exchange often provide more accurate results. arxiv.org
Calculation of Defect Formation Energies (e.g., Oxygen Vacancies)
DFT calculations are employed to determine the formation energies of point defects, such as oxygen vacancies, which can significantly influence the properties of FeMnO₃. The formation energy of a defect is the energy required to create that defect in a perfect crystal. nih.govarxiv.org These calculations can predict the likelihood of defect formation under different conditions.
For ternary spinel oxides like MnₓFe₃₋ₓO₄, the formation energy of an oxygen vacancy has been found to be large and dependent on the local cation environment. nih.gov Specifically, vacancies are more likely to form near manganese cations than iron cations. nih.gov The presence of oxygen vacancies can create localized electronic states within the band gap, affecting the material's conductivity and catalytic activity. DFT calculations have been used to study the effect of oxygen vacancies on the electronic structure and charge transport in these materials. nih.gov
Table 2: DFT Insights into Oxygen Vacancy Formation in Iron Manganese Oxides
| Finding | Implication | Source |
| Oxygen vacancy formation energy is dependent on neighboring cations. | Vacancies are more likely to form near Mn ions. | nih.gov |
| Charge preferentially localizes on in-plane Mn cations around the vacancy. | Influences electronic conductivity and charge transport pathways. | nih.gov |
| The number of Fe cations neighboring the vacancy site increases the formation energy. | Indicates a preference for vacancy formation in Mn-rich regions. | nih.gov |
Simulation of Ionic Diffusion Pathways (e.g., Li-ion diffusivity)
For applications in energy storage, such as lithium-ion batteries, understanding ionic diffusion within the FeMnO₃ structure is critical. DFT calculations can simulate the diffusion pathways of ions like Li⁺ and determine the energy barriers for their movement. researchgate.net This information is used to calculate the diffusion coefficient, a key parameter for battery performance.
Studies on FeMnO₃ have shown that Li-ions exhibit a large room temperature diffusivity, making it a promising anode material for lithium-ion batteries. researchgate.net The simulations identify the lowest energy paths for ion migration through the crystal lattice, providing insights into the mechanisms of charge and discharge. seu-npc.comnih.gov These calculations can guide the design of materials with optimized ionic conductivity by, for example, modifying the crystal structure to create more favorable diffusion channels.
Force Field Development and Molecular Dynamics Simulations (e.g., ReaxFF)
While DFT is highly accurate, its computational cost limits its application to relatively small systems and short timescales. For larger-scale simulations of dynamic processes, classical molecular dynamics (MD) with reactive force fields like ReaxFF is employed.
ReaxFF is a bond-order-based force field that can model chemical reactions by continuously describing bond formation and breaking. nih.govnih.gov Developing a ReaxFF parameter set for a specific system, such as Fe-Mn-O, involves fitting the force field parameters to a training set of data, typically obtained from DFT calculations. acs.orgacs.org This training set includes the energies and structures of various molecules and crystal structures. acs.orgacs.org
Once developed, the ReaxFF force field can be used in MD simulations to study complex phenomena that are inaccessible to DFT. researchgate.netrsc.orgtue.nlimperial.ac.uk For example, ReaxFF can be used to simulate the growth of nanoparticles from precursors, the interaction of the material with a solvent, or the mechanical properties of the material under stress. rsc.orgresearchgate.net For FeMnO₃, ReaxFF simulations could provide insights into its synthesis, degradation mechanisms, and behavior at interfaces in devices.
Validation of Computational Models against Experimental Data
The credibility and predictive power of theoretical and computational models for this compound (FeMnO₃) hinge on their validation against robust experimental data. This validation process is crucial for refining computational methodologies and ensuring their accuracy in describing the complex structure-property relationships in this material. Researchers have employed a variety of experimental techniques to generate benchmark data for comparison with theoretical predictions, primarily focusing on structural, magnetic, and electronic properties.
A significant area of focus has been the validation of the magnetic structure and properties of FeMnO₃. Experimental techniques such as neutron diffraction and magnetization measurements have provided critical data for comparison with theoretical models. For instance, studies have shown a good agreement between the magnetic structure of FeMnO₃ determined from the Rietveld refinement of neutron diffraction data and theoretical models. researchgate.net The magnetic properties observed through neutron diffraction measurements also align well with magnetization measurements, offering a comprehensive understanding of the material's magnetism. researchgate.net
First-principles density functional theory (DFT) calculations have been instrumental in theoretically investigating the magnetic ground state of FeMnO₃. These computational results have been compared with experimental analyses to provide a holistic interpretation. researchgate.net For example, the magnetic ordering temperature (T_N) where the material transitions to an antiferromagnetic state has been a key parameter for comparison. Experimental measurements have identified a transition at approximately 36 K, which is consistent with theoretical predictions of antiferromagnetic ordering. researchgate.netresearchgate.net
The structural parameters of FeMnO₃ have also been a subject of rigorous comparison between theory and experiment. The bixbyite crystal structure, where iron and manganese ions are distributed over two distinct crystallographic sites (8b and 24d), has been confirmed by experimental methods. researchgate.netresearchgate.net Computational models, such as those based on ReaxFF force fields, have been validated by comparing the calculated energy dependence on the unit cell volume with both DFT calculations and experimental crystallographic data. These comparisons have shown that the computational models can reliably reproduce the crystal behavior of FeMnO₃. acs.org
Below are data tables summarizing the comparison between experimental data and theoretical calculations for key properties of this compound.
Table 1: Comparison of Magnetic Properties
| Property | Experimental Value/Observation | Theoretical Model/Calculation | Agreement |
|---|---|---|---|
| Magnetic Ordering Temperature (T_N) | ~36 K (Antiferromagnetic ordering) researchgate.netresearchgate.net | First-principles DFT calculations predict an antiferromagnetic ground state. researchgate.net | Good agreement on the nature of magnetic ordering. researchgate.net |
| Room Temperature Magnetism | Ferrimagnetic researchgate.net | Theoretical models support complex magnetism. researchgate.net | Consistent with complex magnetic behavior. researchgate.netresearchgate.net |
| Magnetic Structure | Determined by Rietveld refinement of neutron diffraction data. researchgate.net | Theoretical models of magnetic structure. researchgate.net | Good agreement between experimental and theoretical models. researchgate.net |
Table 2: Comparison of Structural and Electronic Properties
| Property | Experimental Data | Computational Prediction | Level of Agreement |
|---|---|---|---|
| Crystal Structure | Bixbyite, with Fe and Mn on 8b and 24d sites. researchgate.netresearchgate.net | ReaxFF and DFT calculations model the bixbyite structure. acs.org | Reliable reproduction of the crystal behavior. acs.org |
| Unit Cell Volume | Determined from crystallographic data. acs.org | ReaxFF and DFT calculations show an energy minimum close to the experimental volume. acs.org | Deviations are not large, supporting the reliability of the force fields. acs.org |
| Band Gap Energy (E_g) | 3.7 eV (for nonstoichiometric FeMnO₃-δ perovskite) researchgate.net | DFT calculations are used to predict electronic band structures. | Validation of band gap requires careful selection of DFT functionals (e.g., DFT+U) to account for electron correlation effects. researchgate.netacs.org |
The validation of computational models extends to the simulation of reaction kinetics and thermodynamic performance, particularly in applications like thermochemical energy storage. For instance, a two-dimensional, pseudo-homogeneous model has been developed for a packed-bed reactor with iron-manganese oxide particles, and the simulation results were validated with experimental data. anu.edu.au Similarly, shrinking core models have been used to fit non-isothermal kinetic data from thermogravimetric analysis (TGA), and the derived reaction rate expressions are crucial for reactor design. researchgate.net
Functional Studies and Advanced Research Directions Involving Iron Manganese Trioxide
Catalytic Activity Studies and Mechanistic Insights
The catalytic prowess of iron manganese trioxide is a focal point of current research, with studies spanning photocatalysis, catalytic oxidation, and electrocatalysis.
Photocatalytic Degradation of Organic Pollutants
This compound-based materials have demonstrated notable efficiency in the photocatalytic degradation of organic pollutants under visible light. mdpi.comnih.gov This process relies on the generation of electron-hole pairs within the semiconductor material upon light absorption. beilstein-journals.orgbucea.edu.cn These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for breaking down organic contaminant molecules. mdpi.commdpi.com
The mechanism involves the adsorption of pollutant molecules onto the surface of the photocatalyst, a crucial step for effective degradation. mdpi.com The introduction of iron into manganese oxide structures can enhance photoactivity by improving charge carrier dynamics and extending photosensitivity into the visible light spectrum. nih.gov For instance, a composite of manganese ferrite (B1171679) (MnFe₂O₄) and blue-green algae (BGA) showed enhanced photocatalytic performance due to the effective separation of photo-generated electrons and holes. mdpi.com Similarly, Fe³⁺-doped manganese dioxide (MnO₂) nanostructures have proven effective in degrading tetracycline, with a 94.23% degradation rate achieved in 90 minutes. nih.gov The synergistic effect between iron and manganese oxides is a key factor in the enhanced photocatalytic activity, leading to more efficient degradation of organic dyes and other pollutants. nih.govacademicjournals.org
| Catalyst | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source |
| α-MnO₂-Fe₃O₄ | Methylene Blue | 94.8 | 120 | Visible Light |
| α-MnO₂-Fe₃O₄ | Crystal Violet | 93.7 | 120 | Visible Light |
| α-MnO₂-Fe₃O₄ | Levofloxacin | 91 | 90 | Visible Light |
| Fe³⁺-doped MnO₂ | Tetracycline | 94.23 | 90 | Not Specified |
Catalytic Oxidation and Combustion Reactions (e.g., Volatile Organic Compounds)
Nanocrystalline iron manganite (FeMnO₃) has been investigated as a catalyst for the combustion of volatile organic compounds (VOCs). researchgate.net Catalytic combustion is an effective technology for removing VOCs at lower temperatures than direct incineration, thereby reducing energy consumption and preventing the formation of secondary pollutants. mdpi.com The catalytic activity of perovskite-type oxides like FeMnO₃ is attributed to their ability to provide active sites for the adsorption and activation of oxygen. mdpi.com
Studies have shown that nanocrystalline FeMnO₃ can effectively catalyze the combustion of alcohols and hydrocarbons. researchgate.net For instance, the catalytic combustion of ethanol (B145695) starts at 230°C and reaches approximately 97% conversion at 300°C. researchgate.net Methanol (B129727) combustion begins at a lower temperature of 180°C, achieving 97% conversion at 440°C. researchgate.net The combustion of hydrocarbons like toluene (B28343) and xylene starts at around 50°C, with toluene reaching over 97% conversion at 430°C. researchgate.net The performance of these catalysts is influenced by the ratio of different manganese oxidation states (Mn³⁺/Mn⁴⁺) and the presence of oxygen vacancies, which act as sites for oxygen adsorption and activation. mdpi.com
| Volatile Organic Compound | Start Temperature (°C) | Temperature for 97% Conversion (°C) |
| Ethanol | 230 | 300 |
| Methanol | 180 | 440 |
| Toluene | ~50 | 430 |
| Xylene | ~50 | >430 |
Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Electrocatalysis
Iron manganese oxides are being explored as cost-effective and efficient bifunctional electrocatalysts for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). stanford.eduntu.edu.sg These reactions are fundamental to energy conversion and storage technologies like fuel cells and metal-air batteries. nih.gov The development of catalysts that can efficiently drive both reactions is crucial for the advancement of these technologies. ntu.edu.sg
The catalytic activity of manganese oxides is linked to the presence of mixed valence states, particularly the Mn³⁺ species, which is considered a key intermediate in the ORR. jagiroadcollege.co.in Doping manganese oxides with iron has been shown to enhance both ORR and OER activities. rsc.orgcsic.es For example, Fe-doped MnO₂ nanorods exhibited an ORR onset potential of 0.89 V (vs. RHE), which is close to that of commercial Pt/C catalysts. rsc.org For the OER, the same material showed an overpotential of 660 mV at a current density of 10 mA cm⁻². rsc.org Furthermore, niobium-doped MnFeO₃ has demonstrated enhanced OER performance, with a low overpotential of 221 mV and a small Tafel slope of 37 mV/dec at 10 mA/cm². researchgate.netepj.org This improvement is attributed to increased active sites and higher conductivity. researchgate.netepj.org
Energy Storage Material Research
The unique electrochemical properties of this compound make it a promising candidate for electrode materials in energy storage devices, including lithium-ion batteries and supercapacitors.
Anode Materials for Lithium-Ion Batteries: Electrochemical Performance and Mechanism Studies
Iron manganese oxides are being investigated as high-capacity anode materials for lithium-ion batteries (LIBs). researchgate.net Their theoretical capacities are significantly higher than that of commercially used graphite. rsc.org However, they often suffer from large volume changes during the charge-discharge cycles, which can lead to poor cycling stability. researchgate.netsciopen.com
To address this issue, researchers have focused on creating composite materials. A composite of MnFeO₃ and multi-walled carbon nanotubes (MWCNTs) has been explored as a potential anode material. nih.gov The MWCNTs provide a conductive network and help to accommodate the volume expansion of the MnFeO₃ particles. nih.gov Another approach involves creating heterogeneous structures, such as a Mn₂O₃/Fe₂O₃ composite, which has shown a superior specific capacity of 750 mAh·g⁻¹ at 1 A g⁻¹ and excellent cycling stability, retaining 85.2% of its capacity after 500 cycles. researchgate.net The electrochemical reaction mechanism involves the conversion of the metal oxides to their metallic states during discharge and back to the oxide form during charging. acs.org
| Anode Material | Specific Capacity | Current Density | Cycling Stability |
| Heterogeneous Mn₂O₃/Fe₂O₃ | 750 mAh·g⁻¹ | 1 A g⁻¹ | 85.2% retention after 500 cycles |
| Heterogeneous Mn₂O₃/Fe₂O₃ | 435 mAh·g⁻¹ | 2.0 A g⁻¹ | - |
| Hierarchical Mn₂O₃ | 580 mAh·g⁻¹ | 500 mA g⁻¹ | After 140 cycles |
| Rod-type Mn₂O₃ | 712.1 mA h g⁻¹ | Not Specified | After 200 cycles |
Supercapacitor Electrode Materials: Capacitance and Cycling Stability Investigations
Iron manganese oxides are also promising materials for supercapacitor electrodes due to their high theoretical capacitance and low cost. mdpi.comfrontiersin.org Supercapacitors store charge through either electrical double-layer capacitance (EDLC) or pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface. frontiersin.org
Composites of iron and manganese oxides with carbon-based materials have shown enhanced supercapacitive performance. For example, a nitrogen-doped graphene/Mn₃O₄/Fe₃O₄ composite exhibited a specific capacitance of 158.46 F/g at a scan rate of 50 mV/s and maintained 100.4% of its initial capacitance after 5000 cycles. mdpi.com The synergistic effect between the bimetallic oxides and the high conductivity of the graphene contribute to this performance. mdpi.com Doping MnFeO₃ with neodymium (Nd) has also been shown to increase the specific capacitance to 1070 F/g at a scan rate of 10 mV/s. researchgate.net Furthermore, an asymmetric supercapacitor using a MnFeO₃-based electrode demonstrated a high specific capacitance of 207 F g⁻¹ at 1 A g⁻¹ and nearly 100% cycling stability after 10,000 cycles. researchgate.net
| Electrode Material | Specific Capacitance | Current Density/Scan Rate | Cycling Stability |
| NDG/Mn₃O₄/Fe₃O₄ | 158.46 F/g | 50 mV/s | 100.4% retention after 5000 cycles |
| Nd-doped MnFeO₃ | 1070 F/g | 10 mV/s | - |
| MnFeO₃ hybrid | 207 F g⁻¹ | 1 A g⁻¹ | ~100% retention after 10,000 cycles |
| Mn₂O₃/graphene | 391 F/g | 5 mV/s | - |
Optoelectronic and Photovoltaic Applications
This compound (FeMnO₃) has garnered attention for its potential in optoelectronic devices, particularly due to its photochemical stability and an intrinsic electric polarization field that can facilitate charge-carrier separation. nih.govfrontiersin.org Its band gap is comparable to that of established perovskite materials, making it a promising candidate as a light absorber. nih.govfrontiersin.org
Development of FeMnO₃ as an N-type Photoactive Layer in All-Oxide Heterojunction Solar Cells
Researchers have successfully developed this compound as an n-type photoactive material in all-oxide p-n heterojunction solar cells. nih.govarxiv.org A common device architecture involves a layered structure of Indium Tin Oxide (ITO), Nickel Oxide (NiO), this compound (FeMnO₃), and Copper (Cu), represented as ITO/NiO/FMO/Cu. frontiersin.orgarxiv.org In this configuration, NiO serves as the p-type active layer, while FeMnO₃ functions as the n-type photoactive layer. nih.govscilit.com
The synthesis of FeMnO₃ nanoparticles for these applications has been achieved through methods like solution combustion synthesis (SCS), which allows for the creation of pure crystal phase FeMnO₃ with controlled particle sizes, typically around 13 nm. nih.govarxiv.orgarxiv.org To form a compact and functional photoactive layer approximately 500 nm thick, these nanoparticles can be functionalized with capping agents like β-alanine and dispersed in solvents such as dimethylformamide (DMF). arxiv.orgscilit.com The film is then created using techniques like spin coating, followed by thermal annealing. nih.gov
Performance evaluation of these all-inorganic solar cells has yielded promising, albeit preliminary, results. arxiv.org Devices have demonstrated a high open-circuit voltage (Voc) of 1.31 V and a fill factor (FF) of 54.3%. nih.govfrontiersin.org However, the power conversion efficiency (PCE) remains modest at 0.05%, primarily limited by a low short-circuit current density (Jsc) of 0.07 mA cm⁻². frontiersin.orgarxiv.org This low current is attributed to high charge transport resistance within the relatively thick FeMnO₃ layer. nih.govfrontiersin.org Despite the low efficiency, the high recombination resistance observed through impedance spectroscopy justifies the high Voc values. nih.govarxiv.org The PCE of the FeMnO₃-based solar cell (~0.05%) is notably higher than other all-oxide cells fabricated with similar solution processes, such as those based on NiO/BiFeO₃ (~0.025%). frontiersin.org
| Parameter | Value |
|---|---|
| Open-Circuit Voltage (Voc) | 1.31 V |
| Short-Circuit Current Density (Jsc) | 0.07 mA cm-2 |
| Fill Factor (FF) | 54.3% |
| Power Conversion Efficiency (PCE) | 0.05% |
Advanced Sensing Device Materials (e.g., Humidity Sensors)
This compound has been investigated as a functional material for advanced sensing devices, particularly for humidity monitoring. researchgate.netresearchgate.net The principle of operation for these sensors is based on the change in electrical properties, such as impedance or capacitance, resulting from the interaction of the material's surface with water molecules in the surrounding atmosphere. bg.ac.rssemanticscholar.org The porous microstructure of ceramic oxides like FeMnO₃, comprising grains, grain boundaries, and pores, is central to its sensing mechanism. bg.ac.rsnih.gov
FeMnO₃-based humidity sensors are often fabricated as thick films screen-printed onto an alumina (B75360) substrate with interdigitated electrodes. researchgate.netresearchgate.net Bulk samples for these studies have been created through solid-state synthesis, using hematite (B75146) (Fe₂O₃) and manganese carbonate (MnCO₃) as starting powders. bg.ac.rsspringerprofessional.de The resulting material exhibits a porous network of grains, which is crucial for allowing water vapor to permeate and interact with the surface. nih.govspringerprofessional.de
Studies monitoring the complex impedance of FeMnO₃ in response to varying humidity levels have shown a significant decrease in impedance as relative humidity (RH) increases. springerprofessional.de For instance, at a frequency of 42 Hz and a temperature of 25°C, the impedance of a bulk sample dropped from 57.9 MΩ at 30% RH to 3.21 MΩ at 90% RH. springerprofessional.de This change is even more pronounced at higher temperatures. springerprofessional.de Analysis using equivalent circuits indicates that the influence of grain boundaries is the dominant factor in the impedance response, especially at lower humidity levels. researchgate.netspringerprofessional.de The sensor demonstrates high sensitivity over a broad humidity range, fast response and recovery times of just a few seconds, and relatively low hysteresis. researchgate.netbg.ac.rs
| Temperature (°C) | Relative Humidity (%) | Impedance (MΩ) |
|---|---|---|
| 25 | 30 | 57.9 |
| 90 | 3.21 | |
| 50 | 30 | 23.3 |
| 90 | 1.3 |
Materials for Magnetic Refrigeration Technology
This compound is a promising candidate material for magnetic refrigeration, a technology that utilizes the magnetocaloric effect (MCE). d-nb.infobohrium.com The MCE is a phenomenon where a material's temperature changes in response to an applied magnetic field. d-nb.info This effect is maximized near the material's magnetic ordering temperature.
FeMnO₃ prepared as a bixbyite compound via an auto-combustion technique exhibits antiferromagnetic ordering at a Néel temperature (Tₙ) of around 40 K. d-nb.inforesearchgate.net The efficiency of a magnetocaloric material is often evaluated by two key parameters: the change in magnetic entropy (|ΔS_Max|) and the relative cooling power (RCP). d-nb.info
For FeMnO₃, the maximum magnetic entropy change has been determined to be approximately 4.14 J·kg⁻¹·K⁻¹ at a temperature of 65 K under an applied magnetic field of 5 T. d-nb.inforesearchgate.net This value is significantly higher than that of some other perovskite manganites. researchgate.net The corresponding relative cooling power was calculated to be 200.29 J·kg⁻¹, indicating a substantial cooling capacity. d-nb.inforesearchgate.net These findings suggest that FeMnO₃ displays a potent magnetocaloric effect, making it a viable candidate for applications in magnetic refrigeration technology. d-nb.info
| Parameter | Value | Conditions |
|---|---|---|
| Néel Temperature (TN) | ~40 K | - |
| Maximum Magnetic Entropy Change (|ΔSMax|) | 4.14 J·kg-1·K-1 | 65 K, 5 T Field |
| Relative Cooling Power (RCP) | 200.29 J·kg-1 | 5 T Field |
Engineering of Advanced Device Architectures and Interfacial Properties
For sensing applications, the architecture is designed to maximize surface interaction. Thick films with a porous network of interconnected grains and pores create a large surface area for interaction with the target analyte, such as water molecules in humidity sensors. bg.ac.rsspringerprofessional.de The properties of the grain boundaries are particularly influential on the sensing mechanism. springerprofessional.de
In energy storage, creating composite architectures has proven effective. For instance, an anode material based on a FeMnO₃/graphene composite was developed for lithium-ion batteries. researchgate.net This advanced architecture leverages the high capacity of FeMnO₃ and the excellent electrical conductivity and large surface area of graphene. researchgate.net Such an approach promotes the transport of ions and electrons, decreases the resistance at the active material/collector interface, and ultimately boosts electrochemical performance, leading to high discharge capacity and superior rate performance. researchgate.net The engineering of nanostructures, such as porous fibers with high specific surface area, is another promising direction for applications in energy storage and catalysis. mdpi.com
Future Research Perspectives and Emerging Directions for Iron Manganese Trioxide
Exploration of Novel Synthesis Pathways for Tailored Properties and Controlled Morphologies
The properties of iron manganese trioxide are intrinsically linked to its synthesis method. While various techniques such as solid-state reaction, co-precipitation, sol-gel, and hydrothermal methods have been employed, the future lies in developing more sophisticated and precise synthesis pathways. frontiersin.orgnih.gov
Future research will likely focus on refining existing methods and exploring novel ones to gain superior control over the material's properties. The solution combustion synthesis (SCS) method, for instance, has shown promise in producing pure, nanocrystalline FeMnO3 with controllable particle sizes (e.g., ~13 nm) by using agents like tartaric acid as fuel. frontiersin.orgnih.gov Further exploration of different fuel agents and combustion conditions in SCS could lead to even finer control over crystallite size and surface area, which are critical for catalytic and electrochemical applications.
Another promising avenue is the use of advanced templates, such as hyperbranched polymers. The synthesis of FeMnO3 via the calcination of a phenylene diamine methyl methacrylate (B99206) hyperbranched polymer/FeMn-LDH composite has been reported to yield efficient catalysts. researchgate.net Future work could investigate a wider range of complex polymer templates to create unique and highly ordered FeMnO3 nanostructures, such as nanotubes, nanosheets, or hierarchical architectures. The goal is to move beyond simple nanoparticles to complex morphologies that can enhance performance by providing more active sites, improving mass transport, or increasing electrode-electrolyte contact area in batteries.
| Synthesis Method | Key Features/Advantages | Resulting FeMnO3 Properties | Future Research Direction |
| Solution Combustion Synthesis (SCS) | Low cost, rapid, yields nanocrystalline materials. frontiersin.org | Pure crystal phase, controllable particle size (~13 nm). frontiersin.orgnih.gov | Optimization of fuel agents and process parameters for ultra-fine tuning of particle size and porosity. |
| Sol-Gel Combustion | Uses a fuel like glycine (B1666218) for the reaction. rsc.org | Loose, net-like structure with plate-like particles. rsc.org | Exploring different gelling and combustion agents to control the final morphology and surface chemistry. |
| Hyperbranched Polymer Templating | Allows for the creation of complex oxide structures. researchgate.net | High catalytic efficiency for pollutant degradation. researchgate.net | Designing a variety of polymer templates to synthesize novel FeMnO3 morphologies with tailored pore structures. |
| Co-precipitation | A relatively simple and scalable method. researchgate.net | Can produce amorphous or crystalline structures depending on calcination. researchgate.net | Investigating the influence of precipitation agents and pH on the Fe/Mn distribution and defect chemistry. |
Deeper Understanding of Intrinsic Structure-Property-Performance Relationships
Establishing clear correlations between the atomic-level structure, the resulting physicochemical properties, and the final performance of FeMnO3 in a given application is paramount for its rational design. Future research must focus on systematically investigating these relationships. mpie.de
For catalytic applications, such as the combustion of volatile organic compounds (VOCs), the surface manganese valence state and the presence of oxygen vacancies are believed to be crucial. mdpi.com Future studies should aim to systematically vary the Fe/Mn ratio and synthesis conditions to control these features and correlate them directly with catalytic activity for a range of pollutants. For example, nanocrystalline FeMnO3 has demonstrated high conversion rates for ethanol (B145695) and methanol (B129727) at moderate temperatures. mdpi.com Understanding how the specific crystal structure (e.g., perovskite vs. bixbyite) and surface defects influence the reaction mechanism will be key. mdpi.comwikipedia.org
In the context of energy storage, particularly as an anode material for lithium-ion batteries, the material's crystal structure, particle size, and electrical conductivity are critical. researchgate.net Composites of FeMnO3 with graphene have already shown high discharge capacities and superior rate performance. researchgate.net The next frontier is to understand the Li-ion diffusion pathways within the FeMnO3 crystal lattice and across the FeMnO3-graphene interface. Elucidating how the local atomic arrangement and the presence of different oxidation states (Fe2+/Fe3+, Mn2+/Mn3+/Mn4+) affect the lithiation/delithiation mechanism will be essential for designing next-generation anodes with even higher capacity and longer cycle life. researchgate.netd-nb.info
Advanced Characterization under Operando and In-Situ Conditions
To truly understand how FeMnO3 functions, it is essential to study it under real working conditions. Traditional characterization techniques that analyze materials ex-situ (before or after a reaction) often miss the transient states and dynamic changes that govern performance. mdpi.com Therefore, a major future direction is the widespread application of in-situ and operando characterization techniques. aip.orgeuropean-mrs.com
These advanced methods allow researchers to monitor the physical and chemical evolution of the material as it happens. mdpi.com For example, using in-situ X-ray diffraction (XRD) or transmission electron microscopy (TEM) during the charging and discharging of a FeMnO3-based battery can reveal the dynamic phase transformations and structural changes the material undergoes. researchgate.net Similarly, operando X-ray absorption spectroscopy (XAS) or X-ray photoelectron spectroscopy (XPS) can track the changes in the oxidation states of iron and manganese in real-time during a catalytic reaction or electrochemical cycle. mdpi.comresearchgate.net
These insights are invaluable for understanding reaction mechanisms, identifying the true active sites, and diagnosing degradation pathways. european-mrs.com Coupling these experimental techniques with theoretical modeling will provide a comprehensive picture of the material's behavior, paving the way for targeted improvements.
| Characterization Technique | Type | Information Gained | Future Application for FeMnO3 |
| X-ray Diffraction (XRD) | In-situ / Operando | Real-time changes in crystal structure, phase transitions. researchgate.net | Observing lattice expansion/contraction during lithiation in batteries; identifying phase changes during catalytic reactions at high temperatures. |
| Transmission Electron Microscopy (TEM) | In-situ / Operando | Visualization of morphological and structural evolution at the nanoscale. researchgate.net | Monitoring nanoparticle sintering or restructuring during catalysis; observing the formation of the solid-electrolyte interphase (SEI) in batteries. |
| X-ray Absorption Spectroscopy (XAS) | In-situ / Operando | Probing the local coordination environment and oxidation states of specific elements. researchgate.net | Tracking the redox cycles of Fe and Mn ions in real-time during electrochemical processes or catalytic oxidation. |
| X-ray Photoelectron Spectroscopy (XPS) | In-situ / Operando | Analysis of surface chemistry and elemental valence states under reaction conditions. mdpi.com | Identifying surface intermediates and active species during VOC oxidation; studying surface reconstruction in electrocatalysis. |
Rational Design and Development of High-Performance Functional Materials Based on FeMnO3
Armed with a deeper understanding from advanced synthesis and characterization, the next step is the rational design of high-performance functional materials. This involves moving beyond single-phase FeMnO3 to more complex, multi-component systems and architectures.
One key strategy is the creation of composites and heterostructures. As demonstrated with FeMnO3/graphene anodes, combining FeMnO3 with a highly conductive material can overcome its intrinsic low conductivity and improve performance. researchgate.net Future research should explore other conductive supports like carbon nanotubes or different types of conductive polymers. Furthermore, designing heterojunctions, for example by pairing n-type FeMnO3 with a p-type material, could lead to novel functionalities in applications like solar cells and photoelectrocatalysis. frontiersin.orgnih.gov
Another area of focus will be doping FeMnO3 with other elements to tune its electronic structure and create specific defects. Introducing different cations into the perovskite lattice can modify its stability, conductivity, and catalytic activity. researchgate.net For example, in related P2-type Fe/Mn-based oxides for sodium-ion batteries, doping with elements like lithium and fluorine has been shown to significantly improve cycling stability and rate performance by stabilizing the crystal structure. researchgate.nettandfonline.com Similar strategies could be systematically applied to FeMnO3 to enhance its properties for a variety of applications.
Integration of Advanced Experimental Methodologies with High-Throughput Computational Approaches
The complexity of materials like FeMnO3, with its multiple elements and potential for various crystal structures and defect states, makes a purely experimental approach time-consuming. The integration of advanced experimental work with high-throughput computational modeling is an emerging direction that can accelerate the discovery and optimization of FeMnO3-based materials.
Density Functional Theory (DFT) calculations are already being used to interpret the magnetic ground state and electronic structure of FeMnO3 and to predict Li-ion diffusivity. researchgate.netresearchgate.netdntb.gov.ua The future involves using these computational tools in a more predictive manner. High-throughput screening, where thousands of potential doped or modified FeMnO3 structures are simulated, can rapidly identify promising candidates for synthesis and testing. This approach can predict key properties like structural stability, bandgap, and surface reactivity, guiding experimental efforts toward the most promising materials. researchgate.net
This synergistic loop—where computational predictions guide experimental synthesis and advanced operando characterization provides feedback to refine the theoretical models—will be the cornerstone of future research. This integrated approach will enable a more efficient and rational design process, significantly shortening the timeline for developing next-generation functional materials based on this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing pure-phase iron manganese trioxide (Fe-Mn-O) compounds, and how can their structural purity be validated?
- Methodology : Solid-state synthesis or sol-gel methods under controlled oxygen partial pressures are commonly used to achieve stoichiometric Fe-Mn-O phases. For validation, combine X-ray diffraction (XRD) with Rietveld refinement to confirm crystallographic purity, supplemented by transmission electron microscopy (TEM) for particle size distribution and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. Magnetic susceptibility measurements can detect secondary phases (e.g., hematite) .
Q. How can researchers accurately determine the oxidation states of manganese and iron in mixed oxide systems like Fe-Mn-O?
- Methodology : Use X-ray photoelectron spectroscopy (XPS) to quantify Mn²⁺, Mn³⁺, Mn⁴⁺, Fe²⁺, and Fe³⁺ surface states. Complement this with bulk-sensitive techniques like Mössbauer spectroscopy for iron oxidation states and potentiometric titration for MnO₂ content in redox-active systems. Cross-validate with iodometric titration for manganese oxidation states .
Q. What experimental approaches are effective for studying the catalytic activity of this compound in redox reactions?
- Methodology : Design kinetic experiments (e.g., H₂O₂ decomposition or organic substrate oxidation) under controlled pH and temperature. Use in situ Raman spectroscopy or X-ray absorption near-edge structure (XANES) to track surface redox dynamics. Compare turnover frequencies (TOF) with pure MnO₂ or Fe₂O₃ to isolate synergistic effects in mixed oxides .
Advanced Research Questions
Q. How can the magnetic properties of Fe-Mn-O nanocrystals, such as spin-glass behavior or multi-phase contributions, be systematically analyzed?
- Methodology : Employ temperature-dependent magnetic resonance (MR) and alternating current (AC) susceptibility measurements to distinguish between core-shell magnetic ordering and surface spin-glass behavior. Pair with Mössbauer spectroscopy to quantify phase-specific contributions (e.g., hematite vs. Fe-Mn-O phases). For nanoparticles <10 nm, use zero-field-cooled/field-cooled (ZFC/FC) magnetization curves to identify superparamagnetic transitions .
Q. What computational strategies are optimal for modeling the electronic structure and redox mechanisms of Fe-Mn-O systems?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for simulating d-orbital interactions and bandgap tuning in mixed oxides. For redox-active sites, apply constrained DFT or ab initio molecular dynamics (AIMD) to model oxygen vacancy formation energies. Validate with experimental XANES spectra to ensure accuracy in charge-transfer predictions .
Q. How should researchers reconcile discrepancies in reported reduction rates of Fe-Mn-O compounds, such as variations in MnO₂ reduction efficiency (e.g., 60% vs. 97%)?
- Methodology : Control variables such as particle size (via BET surface area analysis), precursor purity (ICP-MS validation), and gas-phase composition during reduction (e.g., H₂/CO ratios). Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track real-time gas evolution and identify kinetic bottlenecks. Cross-reference with phase diagrams to account for thermodynamic stability shifts .
Q. What advanced techniques are required to quantify multi-phase contributions in Fe-Mn-O nanocomposites, such as coexisting hematite and Fe-Mn-O phases?
- Methodology : Combine high-resolution XRD with pair distribution function (PDF) analysis to resolve nanocrystalline and amorphous phases. Use magnetic hysteresis loops to deconvolute contributions from ferromagnetic (hematite) and antiferromagnetic (Fe-Mn-O) phases. For surface vs. bulk differentiation, apply depth-profiling XPS or electron energy loss spectroscopy (EELS) in TEM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
